Voriconazole EP impurity D-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H14F3N5O |
|---|---|
Poids moléculaire |
352.33 g/mol |
Nom IUPAC |
(2S,3R)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1/i1D3 |
Clé InChI |
BCEHBSKCWLPMDN-UXZMLFNGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
SMILES canonique |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Voriconazole EP Impurity D-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of Voriconazole (B182144) EP Impurity D-d3, a deuterated analogue of a known voriconazole impurity. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of the antifungal agent voriconazole.
Introduction to Voriconazole and Its Impurities
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of voriconazole, including Impurity D.
Voriconazole EP Impurity D is the (2S,3R)-diastereomer of voriconazole.[2][3][4] Its chemical name is (2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The presence of this and other impurities can arise during the synthesis of the API.[5] Therefore, the synthesis and characterization of these impurities are essential for method development, validation, and routine quality control. Deuterium-labeled internal standards are often utilized in quantitative bioanalytical assays to improve accuracy and precision.[6][7] This guide details the synthesis and characterization of the deuterated analogue, Voriconazole EP Impurity D-d3.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process adapted from established synthetic routes for voriconazole and its diastereomers.[2][8][9] The key is the stereoselective formation of the desired (2S,3R) configuration and the introduction of the deuterium (B1214612) label. A plausible synthetic approach is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a deuterated key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one-d3, followed by a stereoselective Reformatsky-type reaction and subsequent dehalogenation.
Diagram of the Proposed Synthesis Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one-d3 (C)
To a solution of 1H-1,2,4-Triazole-d3 (B) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred at room temperature, and a solution of 1-(2,4-difluorophenyl)-2-bromoethan-1-one (A) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the deuterated ketone intermediate (C).
Step 2: Synthesis of Racemic threo-(2S,3R/2R,3S)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 (E)
In a flask containing activated zinc dust and a catalytic amount of lead powder in anhydrous tetrahydrofuran (B95107) (THF), a solution of iodine in THF is added slowly. The mixture is stirred, and a solution of the deuterated ketone (C) and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (D) in THF is added. The reaction is stirred at room temperature until completion (monitored by HPLC). The reaction is then quenched with acetic acid and filtered. The filtrate is extracted, and the organic layer is washed, dried, and concentrated to give the crude racemic threo-diol (E).[2]
Step 3: Synthesis of Racemic (2S,3R/2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 (F)
The crude chloro-pyrimidine intermediate (E) is dissolved in a suitable solvent like ethanol. Sodium acetate (B1210297) and a palladium on carbon (10% Pd/C) catalyst are added. The mixture is hydrogenated under pressure until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated. The residue is purified to yield the racemic mixture of the desired diastereomer (F).[10]
Step 4: Resolution of Diastereomers to Obtain this compound (H)
The resolution of the racemic mixture (F) can be achieved by chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid.[8][10] For the latter, the racemic mixture is treated with the resolving agent in a suitable solvent mixture (e.g., methanol/acetone), leading to the selective crystallization of one diastereomeric salt. The desired (2S,3R) enantiomer can then be liberated from the salt by treatment with a base.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Formula | C₁₆H₁₁D₃F₃N₅O |
| Molecular Weight | 352.33 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% |
| Deuterium Incorporation | ≥ 98% |
Experimental Protocols: Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of the synthesized impurity and for separating it from other related substances.[11][12]
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm or equivalent C18 column.[11]
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid).[11]
-
Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).[11]
-
Gradient Program: A time-gradient program should be optimized to achieve good resolution between this compound and other potential impurities. A typical gradient might be: Time (min)/%B: 0/20, 20/40, 38/60, 40/20, 45/20.[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Column Temperature: 35 °C.[11]
-
Detection: UV at 256 nm.[11]
-
Injection Volume: 20 µL.[11]
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to provide structural information.[13][14][15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]
-
Mass Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).
-
Expected [M+H]⁺: m/z 353.1
-
Fragmentation Analysis (MS/MS): The fragmentation pattern should be analyzed to confirm the structure. Key fragments for voriconazole typically include the loss of the triazole moiety.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure and confirming the position of the deuterium label.[16][17][18][19]
-
¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the voriconazole structure. The absence or significant reduction of the signal corresponding to the methyl group protons adjacent to the pyrimidine (B1678525) ring will confirm the successful deuterium incorporation. Spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR: The ¹³C NMR spectrum will display the signals for all carbon atoms in the molecule, further confirming the overall structure.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the three fluorine atoms in the molecule.[16][18]
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for this compound. The synthesis involves a stereoselective approach to obtain the desired (2S,3R) diastereomer, with deuterium labeling introduced via a deuterated starting material. The characterization workflow, employing HPLC, Mass Spectrometry, and NMR, ensures the unambiguous identification and purity assessment of the final compound. This information is critical for the development of robust analytical methods for quality control in the manufacturing of voriconazole and for use as an internal standard in pharmacokinetic studies.
References
- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole | Semantic Scholar [semanticscholar.org]
- 4. cenmed.com [cenmed.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 9. Process For Synthesis Of Voriconazole [quickcompany.in]
- 10. US20100292473A1 - Process for preparing (2r,3s/2s,3r)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol - Google Patents [patents.google.com]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Voriconazole Concentrations in Serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 1H and 19F NMR in drug stress testing: the case of voriconazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Structure of Voriconazole EP Impurity D-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Voriconazole (B182144) EP Impurity D and its deuterated analogue, Voriconazole EP Impurity D-d3. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the positive identification and characterization of these compounds, which is critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Voriconazole.
Introduction to Voriconazole and its Impurities
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious fungal infections.[1][2] As with any pharmaceutical manufacturing process, impurities can arise, and their identification and control are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Voriconazole EP Impurity D is a known process-related impurity of Voriconazole. It is identified as the (2S,3R)-enantiomer of Voriconazole, also known as epi-Voriconazole.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of impurities in pharmacokinetic and metabolic studies.[5]
Table 1: Chemical Identity of Voriconazole EP Impurity D
| Parameter | Value |
| Systematic Name | (2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4] |
| Synonyms | epi-Voriconazole, Voriconazole (2S,3R)-Enantiomer[4] |
| CAS Number | 137234-63-0[3][6] |
| Molecular Formula | C16H14F3N5O[6] |
| Molecular Weight | 349.32 g/mol [6] |
Analytical Approach to Structure Elucidation
The structural elucidation of Voriconazole EP Impurity D and its d3 analogue relies on a combination of chromatographic separation and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the isolation of the impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for definitive structure confirmation.
Caption: Experimental workflow for impurity identification.
Mass Spectrometry Analysis
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the impurity, which aids in confirming its identity and, in the case of the d3 analogue, the location of the deuterium (B1214612) labels.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a UHPLC system is recommended.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for accurate mass measurement and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation.
-
Data Interpretation
Voriconazole EP Impurity D: The expected protonated molecule [M+H]⁺ for Voriconazole EP Impurity D is m/z 350.1229, corresponding to the molecular formula C16H15F3N5O⁺.
This compound: The deuterated analogue will exhibit a protonated molecule [M+H]⁺ at m/z 353.1418, indicating the incorporation of three deuterium atoms.
The fragmentation pattern of Voriconazole EP Impurity D is expected to be very similar to that of Voriconazole. Key fragment ions arise from the cleavage of the side chain. Based on published data for Voriconazole, the major fragment ions are observed at m/z 281, 224, and 127. For the d3 analogue, a mass shift of +3 would be expected for fragments containing the deuterated group. Analysis of Voriconazole-d3 has shown that two key fragments are shifted by 3 m/z, suggesting the deuteration is on a stable part of the molecule that is retained in these fragments, most likely one of the methyl groups.
Caption: Key fragmentation pathways for Voriconazole EP Impurity D.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Voriconazole EP Impurity D | 350.1229 | 281.08, 224.06, 127.04 |
| This compound | 353.1418 | 284.10, 227.08, 127.04 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: 1D and 2D NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1D NMR: ¹H and ¹³C{¹H} spectra.
-
2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon connectivities.
-
Data Interpretation
The ¹H and ¹³C NMR spectra of Voriconazole EP Impurity D will be very similar to those of Voriconazole, with subtle differences in chemical shifts due to the different stereochemistry at the chiral centers. A key diagnostic signal is the chemical shift of the methyl group protons. In Voriconazole, this appears around δ 1.14 ppm, while in its diastereomer (the RR/SS pair), it is shifted downfield to approximately δ 1.49 ppm. For Voriconazole EP Impurity D (the 2S,3R enantiomer), the methyl proton signal is expected to be in a similar region to that of Voriconazole (the 2R,3S enantiomer).
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~1.1-1.2 | Doublet |
| -CH- | ~3.7-3.8 | Quartet |
| -CH₂- | ~4.6-4.8 | AB quartet |
| Aromatic-H | ~7.0-8.0 | Multiplets |
| Triazole-H | ~7.8, ~8.2 | Singlets |
| Pyrimidine-H | ~8.8, ~9.0 | Doublets |
Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| -CH- | ~40 |
| -CH₂- | ~56 |
| C-OH | ~78 |
| Aromatic/Heteroaromatic C | ~110-165 |
For This compound , the ¹H NMR spectrum would show a significant reduction or complete disappearance of the signal corresponding to the deuterated methyl group. The ¹³C NMR spectrum would show the corresponding carbon signal as a multiplet with a lower intensity due to coupling with deuterium.
Conclusion
The comprehensive structural elucidation of Voriconazole EP Impurity D and its d3-labeled analogue is achievable through a systematic analytical approach. High-resolution mass spectrometry confirms the elemental composition and provides valuable fragmentation data, while a suite of 1D and 2D NMR experiments allows for the unambiguous assignment of the chemical structure and stereochemistry. The information presented in this guide serves as a valuable resource for researchers and scientists involved in the quality control and development of Voriconazole. The use of a well-characterized d3-labeled internal standard is paramount for the accurate quantification of this impurity, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
- 1. mdpi.com [mdpi.com]
- 2. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Voriconazole Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated impurities of Voriconazole (B182144). Voriconazole is a broad-spectrum triazole antifungal agent.[1] The use of deuterated analogs of active pharmaceutical ingredients (APIs) and their impurities is crucial in drug development, particularly for pharmacokinetic studies and as internal standards in analytical methods. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in understanding the relationships and workflows.
Introduction to Deuterated Voriconazole Impurities
Deuterium-labeled compounds are stable, non-radioactive isotopes of hydrogen-containing molecules where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic substitution results in a change in mass, which is readily detectable by mass spectrometry (MS), making deuterated compounds invaluable as internal standards for quantitative analysis. The physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts, with minor differences arising from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Voriconazole can degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, leading to the formation of several impurities.[2] Key impurities include Voriconazole EP Impurity B, C, and D, as well as metabolites like Voriconazole N-oxide and Hydroxyvoriconazole. The deuterated versions of these impurities are essential for accurate quantification in complex biological matrices.
Physical and Chemical Properties
The following tables summarize the available physical and chemical data for Voriconazole and its impurities, including their deuterated analogs where information is available. It is important to note that specific experimental data for many deuterated impurities is not widely published. In such cases, the data for the non-deuterated form is provided as a close approximation.
Table 1: Physical Properties of Voriconazole and Its Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Voriconazole | C₁₆H₁₄F₃N₅O | 349.31[1] | 127 - 130[1] | - | - |
| Voriconazole-d3 | C₁₆H₁₁D₃F₃N₅O | 352.33[3] | - | - | - |
| Voriconazole EP Impurity B | C₁₆H₁₅F₂N₅O | 331.32[4] | - | - | - |
| Voriconazole EP Impurity C | C₆H₇FN₂ | 126.13[5] | - | - | - |
| 4-Ethyl-5-fluoropyrimidine-d3 | C₆H₄D₃FN₂ | 129.15[6] | - | - | - |
| Voriconazole EP Impurity D | C₁₆H₁₄F₃N₅O | 349.31[7] | 128 - 132[8] | 508.6 ± 60.0[8] | 1.42 ± 0.1[8] |
| Voriconazole EP Impurity D-d3 | C₁₆H₁₁D₃F₃N₅O | 352.33 | - | - | - |
| Voriconazole N-oxide | C₁₆H₁₄F₃N₅O₂ | 365.31[9] | >70 (dec.)[8] | - | - |
| Voriconazole N-oxide-d3 | C₁₆H₁₁D₃F₃N₅O₂ | 368.33[6] | - | - | - |
| Hydroxyvoriconazole | C₁₆H₁₄F₃N₅O₂ | 365.31[6] | - | - | - |
Table 2: Solubility of Voriconazole and Its Impurities
| Compound | Solubility |
| Voriconazole | Low aqueous solubility.[1] |
| Voriconazole N-oxide | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[8] |
| Voriconazole N-oxide-d3 | Slightly soluble in Ethanol and Methanol (0.1-1 mg/ml).[10] |
| Voriconazole EP Impurity C | Soluble in Methanol and DMSO.[5] |
Experimental Protocols
Synthesis of Voriconazole Impurities
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for separating Voriconazole from its impurities. A typical method involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile.[2]
-
Workflow for HPLC Analysis of Voriconazole and its Impurities
Caption: Workflow for the analysis of Voriconazole impurities by HPLC.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is a key technique for the characterization of deuterated compounds due to the mass difference between hydrogen and deuterium.
-
GC-MS Analysis of Voriconazole-d3: A gas chromatography-mass spectrometry (GC-MS) method has been reported for the determination of Voriconazole in serum. The fragmentation pattern of Voriconazole-d3 is similar to that of non-deuterated Voriconazole, with key fragment ions shifted by 3 m/z units due to the three deuterium atoms.[11]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of Voriconazole and its metabolites in biological samples. Deuterated internal standards, such as Voriconazole-d3, are employed to ensure accuracy and precision.[12]
Caption: General workflow for quantitative analysis using a deuterated internal standard by LC-MS/MS.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of impurities. While detailed NMR data for deuterated Voriconazole impurities are scarce, the synthesis and characterization of non-deuterated impurities have been reported with ¹H-NMR and ¹³C-NMR data.[3] For deuterated analogs, the absence of signals corresponding to the deuterated positions in ¹H-NMR and the altered splitting patterns in ¹³C-NMR would confirm the isotopic labeling.
Signaling Pathways and Metabolism
Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9.[13][14] The major metabolite is Voriconazole N-oxide.[14] Other metabolites include hydroxyvoriconazole and dihydroxyvoriconazole.[14] The metabolism of Voriconazole is subject to genetic polymorphism of the CYP2C19 enzyme, which can lead to significant inter-individual variability in drug exposure.
Caption: Simplified metabolic pathway of Voriconazole.
Conclusion
This technical guide provides a summary of the available physical and chemical properties of deuterated Voriconazole impurities. While specific experimental data for many of these deuterated compounds are not extensively published, the information on their non-deuterated counterparts serves as a valuable reference. The analytical methodologies described, particularly mass spectrometry, are fundamental for the use of these compounds as internal standards in quantitative studies. Further research into the specific properties and synthesis of a wider range of deuterated Voriconazole impurities would be beneficial for the pharmaceutical research and development community.
References
- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voriconazole-d3 | C16H14F3N5O | CID 46783259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 伏立康唑杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Voriconazole N-Oxide | CAS 618109-05-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alentris.org [alentris.org]
- 13. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole EP Impurity D-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected data and methodologies presented in a Certificate of Analysis (CoA) for Voriconazole EP Impurity D-d3. This deuterated impurity standard is critical for the accurate quantification of Voriconazole Impurity D in pharmaceutical substances, particularly in pharmacokinetic and metabolic studies where it serves as a stable isotope-labeled internal standard.[1][2][3] A CoA is a crucial document that verifies the identity, quality, and purity of a reference standard, ensuring the reliability of analytical data.[4][5]
Understanding the Certificate of Analysis
A Certificate of Analysis for a pharmaceutical reference standard is a formal document that provides detailed, batch-specific information from quality control testing.[6][7] It confirms that the material conforms to predefined specifications. For this compound, the CoA is essential for its use in validated analytical methods, particularly for assays governed by the European Pharmacopoeia (EP).
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a CoA for this compound. The values presented are illustrative and will vary for each specific batch.
| Test Parameter | Specification | Result | Method Reference |
| Identification | |||
| ¹H NMR | Conforms to structure | Conforms | Internal SOP |
| Mass Spectrum (m/z) | Conforms to [M+H]⁺ for C₁₆H₁₁D₃F₃N₅O | Conforms | Internal SOP |
| Purity & Assay | |||
| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.5% | European Pharmacopoeia 2.2.29[8] |
| Isotopic Purity (Mass Spec) | ≥ 99% Deuterium (B1214612) incorporation | 99.6% | Internal SOP |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | European Pharmacopoeia 2.5.12 |
| Residual Solvents | Meets EP <5.4> requirements | Conforms | European Pharmacopoeia 2.4.24 |
| Assay (qNMR) | 95.0% - 105.0% | 99.8% | Internal SOP |
Experimental Protocols
Detailed methodologies are fundamental to the interpretation of a Certificate of Analysis. The following are outlines of the key experimental protocols referenced.
High-Performance Liquid Chromatography (HPLC) for Purity
This method is adapted from the European Pharmacopoeia monograph for Voriconazole to determine the chromatographic purity of the impurity standard.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase, such as silica (B1680970) gel for chiral chromatography (e.g., 5 µm, 4.6 mm x 250 mm).[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution (e.g., 0.77 g/L adjusted to pH 5.0 with glacial acetic acid) in a ratio of approximately 18:82 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV spectrophotometer at 256 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Procedure: A solution of the this compound is prepared in the mobile phase and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any other detected peaks.
Mass Spectrometry for Identification and Isotopic Purity
Mass spectrometry confirms the molecular weight of the deuterated compound and assesses the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. The molecular formula for the deuterated impurity is C₁₆H₁₁D₃F₃N₅O.[2] The isotopic distribution is analyzed to confirm the high enrichment of the d3 isotopologue.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared against the expected structure of Voriconazole Impurity D, accounting for the deuterium labeling.
Logical Workflow of Analysis
The following diagram illustrates the logical workflow from the receipt of a sample batch to the final issuance of the Certificate of Analysis.
Caption: Workflow for Certificate of Analysis Generation.
This guide serves as a foundational resource for understanding the critical information and processes behind a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.[9][10]
References
- 1. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmtech.com [pharmtech.com]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Certificate of Analysis Guide for Pharmaceutical Excipients [pharmaspecialists.com]
- 8. Voriconazole [drugfuture.com]
- 9. Voriconazole EP Impurity D | CAS No- 137234-63-0 | Simson Pharma Limited [simsonpharma.com]
- 10. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Guide: Voriconazole EP Impurity D and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Voriconazole (B182144) EP Impurity D and its deuterated analog, Voriconazole-d3. It includes key identification information, quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway of Voriconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Voriconazole.
Compound Identification and Properties
Voriconazole EP Impurity D is a known impurity of the antifungal drug Voriconazole. Its deuterated analog, Voriconazole-d3, is a useful tool in analytical and pharmacokinetic studies as an internal standard.
| Parameter | Voriconazole EP Impurity D | Voriconazole-d3 |
| Synonyms | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, epi-Voriconazole, Voriconazole USP Related Compound B | (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-4,4,4-d3-2-ol |
| CAS Number | 137234-63-0[1] | 1217661-14-7[2][3] |
| Molecular Formula | C₁₆H₁₄F₃N₅O[1] | C₁₆H₁₁D₃F₃N₅O[3][4] |
| Molecular Weight | 349.31 g/mol [1] | 352.3 g/mol [4] |
| Appearance | Off-White Powder | Not specified, likely a solid |
| Melting Point | 128-132°C[] | Not available |
| Storage | 2-8°C[1] | 2-8°C[4] |
Quantitative Data
Quantitative data for these compounds are typically provided in a Certificate of Analysis (CoA) from the supplier. While a specific CoA for Voriconazole EP Impurity D was not publicly available, a sample CoA for Voriconazole-d3 provides the following information. Commercial suppliers of Voriconazole EP Impurity D state that a comprehensive CoA is available upon request, which includes detailed characterization data such as 1H NMR, 13C NMR, IR, MASS, and HPLC purity[6].
Table 2.1: Sample Quantitative Data for Voriconazole-d3 [4]
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Chromatographic Purity (by HPLC) | ≥98% | >90% |
| Deuterated Forms (d₁-d₃) | Not specified in this CoA | ≥99% (from another source[7]) |
Table 2.2: GC-MS Ion Fragmentation Data [8]
| Compound | Target Ion (m/z) | Qualifying Ions (m/z) |
| Voriconazole | 339 | 263, 225, 141 |
| Voriconazole-d3 | 342 | 266, 225, 141 |
Experimental Protocols
Synthesis of Voriconazole Impurities
The synthesis of Voriconazole impurities, including isomers, can be achieved through various organic synthesis routes. A general procedure for the preparation of related impurities involves the following key steps[9]:
-
Friedel–Crafts Acylation: Acylation of mono- and difluorobenzene derivatives to form a key ketone intermediate.
-
Introduction of the Triazole Moiety: Reaction of the ketone with a triazole-containing reagent.
-
Condensation Reaction: A Reformatsky-type reaction involving the condensation of the triazole intermediate with a pyrimidine (B1678525) derivative in the presence of zinc and a catalyst like iodine to form the carbon skeleton of Voriconazole impurities.
-
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Analytical Method for Quantification by HPLC
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the determination of Voriconazole and its impurities, including Impurity D[10][11][12].
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 μm[11] or HALO C18 (100 × 2.1 mm, 2.7 µm)[10].
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[11] or 20 mM ammonium (B1175870) formate (B1220265) (pH 4.5)[10].
-
Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol[10][11].
-
Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities[10][11]. An example gradient could be: Time/%B: 0/10, 1/20, 1.5/40, 4/50, 5/70, 5.5/10, 7/10[10].
-
-
Validation Parameters:
-
The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness[11].
-
Metabolic Pathway of Voriconazole
Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway is N-oxidation, catalyzed predominantly by CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9, leading to the formation of the inactive metabolite, Voriconazole N-oxide[13][14]. Other minor metabolic routes include hydroxylation of the methyl group and the fluoropyrimidine ring[15]. The genetic polymorphism of CYP2C19 can significantly impact the metabolism and plasma concentrations of Voriconazole[14].
Caption: Metabolic pathway of Voriconazole.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Voriconazole drug substance or product.
Caption: Workflow for Voriconazole impurity analysis.
References
- 1. Voriconazole impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 2. Voriconazole-d3 | CAS 1217661-14-7 | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 6. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Metamizole induces voriconazole metabolism and results in subtherapeutic voriconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
The Genesis of a Stereochemical Challenge: Unraveling the Origin and Formation of Voriconazole Impurity D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Voriconazole (B182144), a critical triazole antifungal agent, boasts a complex stereochemistry that is fundamental to its therapeutic efficacy. The clinically active form is the (2R, 3S)-enantiomer. However, during its synthesis, the formation of stereoisomeric impurities is a significant challenge, with Voriconazole Impurity D, the (2S, 3R)-enantiomer, being of particular importance. This technical guide provides a comprehensive exploration of the origin and formation of Voriconazole Impurity D, offering insights into the mechanistic underpinnings of its creation and strategies for its control.
The Inherent Consequence of Racemic Synthesis
The primary origin of Voriconazole Impurity D lies in the non-stereoselective or partially stereoselective nature of the key carbon-carbon bond-forming reaction in common industrial syntheses. The most prevalent approach involves a Reformatsky-type reaction between the ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and a substituted pyrimidine (B1678525) derivative. This reaction establishes the two contiguous chiral centers of the Voriconazole core.
Due to the planar nature of the ketone carbonyl group and the incoming nucleophile, the attack can occur from either face, leading to the formation of all four possible stereoisomers. These are generated as two pairs of enantiomers (diastereomeric pairs): the desired (2R, 3S)/(2S, 3R) pair (which includes Voriconazole and Impurity D) and the undesired (2R, 3R)/(2S, 3S) pair.
The diastereoselectivity of the Reformatsky reaction, however, favors the formation of the therapeutically relevant (2R, 3S)/(2S, 3R) pair. This selectivity can be explained by the Zimmerman-Traxler model for aldol-type reactions.
Mechanistic Insights: The Zimmerman-Traxler Model
The Zimmerman-Traxler model postulates a six-membered, chair-like transition state for the Reformatsky reaction. In this model, the zinc enolate of the pyrimidine derivative and the ketone coordinate to the zinc atom. The stereochemical outcome is determined by the relative energies of the possible transition state conformations.
The preferred transition state is the one that minimizes steric interactions. In the case of Voriconazole synthesis, the transition state leading to the (2R, 3S) and (2S, 3R) diastereomers is sterically less hindered than the one leading to the (2R, 3R) and (2S, 3S) diastereomers. This is because the bulky difluorophenyl group on the ketone and the pyrimidine group on the enolate can adopt pseudo-equatorial positions in the chair-like transition state, reducing steric strain.
Following the formation of the diastereomeric mixture, the desired (2R, 3S)/(2S, 3R) pair is typically separated from the undesired (2R, 3R)/(2S, 3S) pair by crystallization. The final and crucial step is the resolution of the racemic (2R, 3S)/(2S, 3R) mixture to isolate the active pharmaceutical ingredient, (2R, 3S)-Voriconazole, leaving behind Impurity D.
Quantitative Data on Diastereoselectivity
The ratio of the diastereomeric pairs formed in the Reformatsky-type reaction is a critical parameter influencing the overall yield of the desired enantiomer. While this ratio is influenced by various reaction parameters, a general distribution has been reported in the literature.
| Parameter | Value | Reference |
| Diastereomeric Ratio | ||
| (2R,3S)/(2S,3R) : (2R,3R)/(2S,3S) | ~ 9:1 | [1] |
| Factors Influencing Diastereoselectivity | ||
| Temperature | Lower temperatures generally favor higher diastereoselectivity. | [2] |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereomeric ratio. Aprotic solvents like THF are commonly used. | [3] |
| Metal Salt | The nature of the metal salt used to form the organozinc reagent can impact selectivity. | [3] |
Experimental Protocols
Racemic Synthesis of Voriconazole Intermediate via Reformatsky-type Reaction
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine
-
Activated Zinc powder
-
Lead powder (catalytic amount)
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
10% Palladium on carbon (Pd/C)
-
Sodium acetate (B1210297)
Procedure:
-
A suspension of activated zinc dust and a catalytic amount of lead powder is prepared in anhydrous THF.
-
A solution of iodine in THF is added to the suspension to activate the zinc.
-
A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF is then added to the activated zinc suspension.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-30 °C) for a specified period to allow for the formation of the diastereomeric mixture of 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[4]
-
Upon completion, the reaction is quenched with acetic acid.
-
The crude product containing the mixture of diastereomers is isolated.
-
The chloro group on the pyrimidine ring is removed by catalytic hydrogenation using 10% Pd/C and sodium acetate in ethanol to yield the racemic mixture of (2R,3S)/(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and the (2R,3R)/(2S,3S) diastereomers.[4]
-
The desired (2R,3S)/(2S,3R) racemic mixture is typically purified and separated from the undesired diastereomers by crystallization.
Resolution of (2R,3S)/(2S,3R)-Voriconazole Racemate
Materials:
-
Racemic (2R,3S)/(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
R-(-)-10-camphorsulfonic acid
-
Acetone
-
Aqueous sodium bicarbonate solution
Procedure:
-
The racemic mixture of (2R,3S)/(2S,3R)-Voriconazole is dissolved in a suitable solvent system, such as a mixture of methanol and acetone.[5]
-
A solution of R-(-)-10-camphorsulfonic acid in the same solvent system is added.
-
The mixture is stirred, allowing for the selective crystallization of the diastereomeric salt of (2R,3S)-Voriconazole with R-(-)-10-camphorsulfonic acid. The salt of the (2S,3R)-enantiomer (Impurity D) remains in the mother liquor.[5]
-
The precipitated diastereomeric salt is collected by filtration.
-
The purified salt is then treated with a base, such as aqueous sodium bicarbonate solution, to neutralize the camphorsulfonic acid and liberate the free base of (2R,3S)-Voriconazole.
-
The product is extracted with an organic solvent like dichloromethane and purified by crystallization to yield the final active pharmaceutical ingredient.
Potential for Epimerization and Racemization
While the primary source of Impurity D is the non-stereoselective synthesis, the potential for epimerization at either of the chiral centers under certain conditions should be considered. Although Voriconazole is generally stable under neutral and acidic conditions, exposure to strong basic conditions could potentially lead to epimerization, particularly at the carbon atom bearing the hydroxyl group (C2). However, detailed studies specifically on the epimerization of Voriconazole under typical synthetic and workup conditions are not extensively reported.
Interestingly, processes have been developed to racemize the undesired (2S, 3R)-enantiomer (Impurity D) back to the (2R, 3S)/(2S, 3R) racemic mixture. This is typically achieved by treating the isolated Impurity D with a base, which can then be reintroduced into the resolution step, thereby improving the overall process efficiency.
Conclusion
The formation of Voriconazole Impurity D is an intrinsic feature of the widely employed racemic synthesis of Voriconazole. Its origin is directly linked to the stereochemical outcome of the key Reformatsky-type reaction, which, while diastereoselective, is not enantioselective. A thorough understanding of the reaction mechanism, guided by models such as the Zimmerman-Traxler transition state, is crucial for controlling the formation of this and other stereoisomeric impurities. While enantioselective syntheses offer a more direct route to the desired (2R, 3S)-enantiomer, the racemic approach followed by efficient resolution remains a commercially viable strategy. The potential for recycling the undesired enantiomer further enhances the sustainability of this synthetic pathway. For researchers and drug development professionals, a deep appreciation of these stereochemical nuances is paramount for ensuring the quality, purity, and ultimately, the safety and efficacy of Voriconazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011110198A1 - A process for making voriconazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Pharmacopeial Standards for Voriconazole Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in the antifungal agent Voriconazole (B182144), as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Voriconazole.
Introduction to Voriconazole and its Impurities
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious and invasive fungal infections.[1] Its chemical name is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The manufacturing process and degradation of Voriconazole can lead to the formation of various impurities that must be carefully controlled to ensure the safety and efficacy of the drug product. Pharmacopeias such as the USP and Ph. Eur. establish stringent limits and analytical procedures for the control of these impurities.
Pharmacopeial Impurity Limits
The United States Pharmacopeia and the European Pharmacopoeia specify limits for several known and unknown impurities in Voriconazole. These limits are summarized in the tables below for easy comparison. It is important to note that the British Pharmacopoeia (BP) generally harmonizes with the European Pharmacopoeia.
European Pharmacopoeia (Ph. Eur.) Impurity Limits
The Ph. Eur. monograph for Voriconazole specifies limits for five named impurities (A, B, C, D, and E), any unspecified impurity, and the total of all impurities.
| Impurity Name | Acceptance Criteria (NMT %) |
| Impurity A | 0.15 |
| Impurity B | 0.15 |
| Impurity C | 0.15 |
| Impurity D | 0.2[2] |
| Impurity E | 0.10[2] |
| Any Unspecified Impurity | 0.10 |
| Sum of all Impurities | 0.5[3] |
NMT: Not More Than
United States Pharmacopeia (USP) Impurity Limits
The USP monograph for Voriconazole lists several related compounds and specifies their acceptance criteria.
| Impurity Name | Acceptance Criteria (NMT %) |
| Voriconazole Related Compound B | 0.2 |
| Voriconazole Related Compound C | 0.2 |
| Voriconazole Related Compound D | 0.1 |
| Any Unspecified Impurity | 0.10 |
| Total Impurities | 1.0 |
NMT: Not More Than
Chemical Structures of Specified Impurities
A clear understanding of the chemical structures of specified impurities is crucial for their identification and characterization.
| Impurity Name (Ph. Eur.) | Corresponding Name (USP) | Chemical Name | Molecular Formula |
| Impurity A | Voriconazole Related Compound A | (2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4][5] | C₁₆H₁₄F₃N₅O |
| Impurity B | Voriconazole Related Compound D | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[6][7] | C₁₆H₁₅F₂N₅O |
| Impurity C | Voriconazole Related Compound C | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[6] | C₁₀H₇F₂N₃O |
| Impurity D | Voriconazole Related Compound B | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[8][9] | C₁₆H₁₄F₃N₅O |
| Impurity E | Voriconazole Related Compound F | [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid[10][11] | C₁₀H₁₆O₄S |
Experimental Protocols
Detailed analytical procedures are prescribed by the pharmacopeias for the identification and quantification of Voriconazole impurities.
European Pharmacopoeia (Ph. Eur.) Methods
This method is used for the quantification of impurities A, B, and C.
-
Chromatographic System:
-
Column: A stainless steel column 150 mm x 3.9 mm, packed with octadecylsilyl silica (B1680970) gel for chromatography (4 µm).
-
Mobile Phase: A mixture of 15 volumes of acetonitrile (B52724), 30 volumes of methanol (B129727), and 55 volumes of a buffer solution (1.9 g/L of ammonium (B1175870) formate (B1220265) in water, adjusted to pH 4.0 with formic acid).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 256 nm.
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
The resolution between the peaks due to impurity A and impurity C in the chromatogram of the reference solution should be at least 1.8.[3]
-
-
Procedure:
-
Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.
-
Reference Solution (for calculation): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
-
Inject the Test Solution and the Reference Solution.
-
Calculate the percentage of each impurity. Correction factors are applied for Impurity A (0.7), Impurity B (2.1), and Impurity C (0.7).
-
This method is used to control the enantiomeric impurity (Impurity D).
-
Chromatographic System:
-
Column: A stainless steel column 250 mm x 4.6 mm, packed with silica gel for chiral chromatography (5 µm).[2]
-
Mobile Phase: A mixture of 18 volumes of acetonitrile and 82 volumes of a 0.77 g/L solution of ammonium acetate, adjusted to pH 5.0 with glacial acetic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV spectrophotometer at 256 nm.[2]
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
The resolution between the peaks due to voriconazole and impurity D in the chromatogram of the reference solution containing both substances should be at least 4.0.[2]
-
-
Procedure:
-
Test Solution: Dissolve 25.0 mg of the substance to be examined in 2 mL of acetonitrile and dilute to 50.0 mL with the mobile phase.
-
Reference Solution: Dilute 1.0 mL of a solution of Voriconazole Impurity D CRS (0.1 mg/mL in a mixture of 4 volumes of acetonitrile and 96 volumes of mobile phase) to 100.0 mL with the mobile phase.
-
Inject the Test Solution and the Reference Solution.
-
Calculate the percentage of Impurity D.
-
This method uses ion chromatography to determine the level of Impurity E.
-
Chromatographic System:
-
Column: A suitable anion-exchange column.
-
Mobile Phase: A mixture of 500 volumes of methanol and 1500 volumes of water, with the addition of 0.175 mL of a 470 g/L solution of sodium hydroxide.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: Conductivity detector.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Test Solution: Dissolve 50.0 mg of the substance to be examined in 5.0 mL of methanol and dilute to 10.0 mL with the mobile phase.
-
Reference Solution: A 2.5 µg/mL solution of Voriconazole Impurity E CRS in the mobile phase.
-
Inject the Test Solution and the Reference Solution.
-
Calculate the percentage of Impurity E.
-
United States Pharmacopeia (USP) Methods
This liquid chromatography method is used to determine the levels of related compounds B, C, and D.
-
Chromatographic System:
-
Column: A 3.9 mm x 15 cm column containing 4-µm packing L1.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (1.9 g/L of ammonium formate in water, adjusted to pH 4.0 with formic acid) in the ratio of 15:30:55.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV spectrophotometer at 256 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Sample Solution: 0.5 mg/mL of Voriconazole in Mobile phase.
-
Standard Solution: A solution containing known concentrations of USP Voriconazole RS and the relevant USP Voriconazole Related Compound RS in the Mobile phase.
-
Inject the Sample Solution and the Standard Solution.
-
Calculate the percentage of each related compound.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the pharmacopeial analysis of Voriconazole impurities.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hexonsynth.com [hexonsynth.com]
- 3. Voriconazole [drugfuture.com]
- 4. Voriconazole USP Related Compound A | CAS No- 182230-43-9 | NA [chemicea.com]
- 5. allmpus.com [allmpus.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Voriconazole impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. agnitio.co.in [agnitio.co.in]
- 10. Voriconazole EP Impurity E | 5872-08-2 [chemicea.com]
- 11. agnitio.co.in [agnitio.co.in]
An In-depth Technical Guide to the Isotopic Labeling of Voriconazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of the antifungal agent voriconazole (B182144) and its primary metabolites. This document is intended for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed methodologies, quantitative data, and visual representations of key processes.
Introduction to Voriconazole and its Metabolism
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections.[1] Its efficacy is, however, complicated by highly variable pharmacokinetics, making therapeutic drug monitoring essential. Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2C9.[2] The major metabolic pathways include N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring.[2] The main circulating metabolite is the inactive voriconazole N-oxide.[2] Other significant metabolites include hydroxyvoriconazole and dihydroxy-voriconazole.[3] Given the complexity of its metabolism, isotopically labeled voriconazole serves as an indispensable tool for quantitative analysis in biological matrices, enabling precise pharmacokinetic and metabolic studies.
Quantitative Data on Voriconazole Metabolism
The following tables summarize key quantitative data related to the metabolism of voriconazole, compiled from in vitro studies using human liver microsomes and recombinant CYP enzymes.
Table 1: Michaelis-Menten Kinetics of Voriconazole N-Oxide Formation
| Enzyme System | Km (μM) | Vmax (pmol/min/pmol CYP) |
| Human Liver Microsomes | 3.8 - 9.7 | 10.9 - 25.7 (pmol/min/mg protein) |
| rhCYP2C19 | 2.9 - 4.5 | 1.8 - 2.5 |
| rhCYP3A4 | 16.4 - 26.8 | 0.4 - 0.6 |
| rhCYP2C9 | 10.8 - 18.2 | 0.1 - 0.2 |
Data compiled from studies on human recombinant CYP enzymes and liver microsomes.
Table 2: Contribution of Individual CYP Enzymes to Voriconazole N-Oxidation
| Enzyme | Contribution (%) |
| CYP2C19 | 63.1 |
| CYP3A4 | 29.5 |
| CYP2C9 | 13.4 |
Determined by specific CYP inhibition in human liver microsomes and intersystem extrapolation factors.[4]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of isotopically labeled voriconazole and its subsequent analysis.
Proposed Synthesis of Isotopically Labeled Voriconazole
3.1.1. Synthesis of Deuterated ([²H₃]) Voriconazole
This proposed synthesis involves the use of a deuterated Grignard reagent.
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Magnesium turnings
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Preparation of Deuterated Grignard Reagent (CD₃MgI):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of deuterated methyl iodide (CD₃I) in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating. Once started, the reaction should be maintained at a gentle reflux by the rate of addition of the CD₃I solution.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Grignard Reaction with Ketone Precursor:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromoethyl)-5-fluoropyrimidine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared deuterated Grignard reagent (CD₃MgI) to the ketone solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield deuterated ([²H₃]) voriconazole.
-
3.1.2. Synthesis of Carbon-13 ([¹³C]) Labeled Voriconazole
This synthesis is analogous to the deuterated version, substituting with a ¹³C-labeled methylating agent.
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
4-(1-bromoethyl)-5-fluoropyrimidine
-
Magnesium turnings
-
Carbon-13 labeled methyl iodide ([¹³C]H₃I)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
The procedure is identical to the one described for the synthesis of deuterated voriconazole, with the substitution of [¹³C]H₃I for CD₃I in the preparation of the Grignard reagent.
Analysis of Voriconazole and its Metabolites by LC-MS/MS
This protocol describes a typical method for the quantitative analysis of voriconazole and its major metabolite, voriconazole N-oxide, in human plasma using an isotopically labeled internal standard.
Materials and Reagents:
-
Voriconazole and Voriconazole N-oxide analytical standards
-
Isotopically labeled voriconazole (e.g., [²H₃]-voriconazole or [¹³C, ²H₃]-voriconazole) as an internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 2.7 µm, 3.0 x 50 mm)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., at a concentration of 0.5 µg/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex and centrifuge again at 15,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.7 µm, 3.0 x 50 mm
-
Mobile Phase A: 0.1% formic acid in 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1-5 µL
-
Gradient: A suitable gradient to separate voriconazole and its metabolites.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
Voriconazole N-oxide: m/z 366.1 → 224.1
-
[²H₃]-Voriconazole (IS): m/z 353.1 → 284.1
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of voriconazole and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the isotopic labeling and analysis of voriconazole.
Caption: Metabolic pathway of voriconazole.
Caption: Experimental workflow for synthesis and analysis.
Caption: Logical relationship of isotopic labeling in drug analysis.
Conclusion
The use of isotopically labeled voriconazole is crucial for the accurate quantification of the drug and its metabolites in biological systems. This guide has provided a comprehensive overview of the metabolism of voriconazole, presented key quantitative data, and offered detailed experimental protocols for the synthesis and analysis of labeled compounds. The provided diagrams visually summarize the metabolic pathways and experimental workflows, serving as a valuable resource for researchers in the field of drug development and analysis. While a specific, published protocol for the synthesis of labeled voriconazole remains elusive, the proposed method based on established organometallic chemistry provides a strong foundation for its preparation. The continued use and development of these isotopic tools will be vital for optimizing voriconazole therapy and ensuring patient safety.
References
Methodological & Application
Application Note: Quantitative Analysis of Voriconazole in Human Plasma by LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voriconazole (B182144) is a broad-spectrum triazole antifungal agent used in the treatment of serious invasive fungal infections. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to optimize efficacy and minimize toxicity.[1][2] This application note provides a detailed protocol for the quantitative analysis of voriconazole in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as D3-voriconazole or ¹³C₂-²H₃-voriconazole, is the preferred method for eliminating matrix effects and ensuring accurate quantification.[2]
Experimental Protocols
This protocol is a composite of validated methods for the determination of voriconazole in human plasma.
1. Materials and Reagents
-
Voriconazole reference standard
-
Voriconazole-d3 (B562635) (deuterated internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Blank human plasma
2. Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of voriconazole and voriconazole-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the voriconazole stock solution with a 50:50 mixture of acetonitrile and ultrapure water to create calibration curve standards.[3]
-
Internal Standard Working Solution: Dilute the voriconazole-d3 stock solution in acetonitrile to a final concentration of 0.5 µg/mL.[4]
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.05 to 10.0 µg/mL and QC samples at low, medium, and high concentrations (e.g., 0.15, 2.0, and 6.4 µg/mL).[5][6]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (0.5 µg/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[5]
-
Reconstitute the dried extract in 100 µL of the mobile phase.[5]
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 2.7 µm, 3.0 x 50 mm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in 10 mM ammonium acetate. A common mobile phase composition is a 50:50 (v/v) mixture.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 1.0 µL.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: The following MRM transitions are typically monitored:
-
Voriconazole-d3 (Internal Standard): 353.0 → 284.0 and 353.0 → 127.0[1]
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.05 - 10.0 µg/mL[5][6] |
| Correlation Coefficient (r²) | >0.998[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[5][6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | <15% | <15% | 80-120% | 80-120% |
| Low | 0.15 | <15% | <15% | 85-115% | 85-115% |
| Medium | 2.0 | <15% | <15% | 85-115% | 85-115% |
| High | 6.4 | <15% | <15% | 85-115% | 85-115% |
Data compiled from representative validation studies.[5][6][7]
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Voriconazole | Low | ~86% |
| Voriconazole | Medium | ~87% |
| Voriconazole | High | ~85% |
| Voriconazole-d3 | - | ~85% |
Data adapted from a representative study.[5]
Visualizations
Experimental Workflow Diagram
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Voriconazole EP Impurity D using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Voriconazole EP impurity D in bulk drug substances or formulated products. To ensure the highest level of accuracy and precision, a deuterated internal standard, Voriconazole-d3, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for routine quality control testing and impurity profiling in the pharmaceutical industry.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several impurities of Voriconazole, including Impurity D, which is a diastereomer of Voriconazole.[3][4][5] Rigorous analytical methods are required to monitor and control the levels of such impurities within acceptable limits. This application note presents a validated LC-MS/MS method for the reliable quantification of Voriconazole EP Impurity D. The use of a stable isotope-labeled internal standard, Voriconazole-d3, compensates for potential matrix effects and variations in instrument response, leading to enhanced accuracy and robustness.[6][7]
Experimental Protocols
Materials and Reagents
-
Voriconazole and Voriconazole EP Impurity D reference standards were sourced from a reputable supplier (e.g., Sigma-Aldrich, Cleanchem).[3]
-
Voriconazole-d3 was used as the internal standard (IS).
-
Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (analytical grade), and Ammonium acetate (B1210297) (analytical grade) were purchased from a commercial supplier.[1]
-
Ultrapure water was generated in-house.
Standard and Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve approximately 10 mg of Voriconazole and Voriconazole EP Impurity D in 10 mL of methanol to prepare individual stock solutions.
-
Prepare a 1 mg/mL stock solution of Voriconazole-d3 in methanol.
Working Standard Solutions:
-
Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.
-
A series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL for both Voriconazole and Voriconazole EP Impurity D are prepared by serial dilution of the intermediate stock solutions.[1][2]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.15, 2.0, and 6.4 µg/mL).[2]
Internal Standard Working Solution (1 µg/mL):
-
Dilute the Voriconazole-d3 stock solution with methanol to achieve a final concentration of 1 µg/mL.
Sample Preparation:
-
Accurately weigh a sample of the Voriconazole drug substance or formulation.
-
Dissolve the sample in a known volume of methanol to achieve a target concentration of Voriconazole.
-
Transfer 100 µL of the sample solution to a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL Voriconazole-d3 internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.7 µm, 3.0 x 50 mm[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C[8][9] |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Acquisition and Processing
Data was acquired in the Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions, cone voltages, and collision energies for each analyte are summarized in the table below. Data processing was performed using the instrument's proprietary software.
Results and Discussion
This LC-MS/MS method demonstrated excellent performance for the quantification of Voriconazole EP Impurity D. The chromatographic conditions provided good separation of Voriconazole and its impurity from other potential matrix components. The use of a deuterated internal standard ensured high accuracy and precision.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of Voriconazole, Voriconazole EP Impurity D, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| Voriconazole | 350.1 | 281.1[1][8][9] | 25 | 15 | ~1.8 |
| Voriconazole EP Impurity D | 350.1 | 281.1 | 25 | 15 | ~2.1 |
| Voriconazole-d3 (IS) | 353.1 | 284.1 | 25 | 15 | ~1.8 |
Note: The retention times are approximate and may vary depending on the specific LC system and column used. As Voriconazole and Impurity D are diastereomers, they have the same precursor and product ions; their separation is achieved chromatographically.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Voriconazole EP impurity D.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust tool for the quantitative analysis of Voriconazole EP Impurity D in pharmaceutical samples. The simple sample preparation, rapid chromatographic separation, and high selectivity and sensitivity of MS/MS detection make this method ideal for high-throughput quality control environments. The incorporation of a deuterated internal standard ensures the accuracy and precision of the results, meeting the stringent requirements of regulatory bodies.
References
- 1. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Voriconazole EP Impurity D | 137234-63-0 [chemicea.com]
- 5. Voriconazole impurity-D - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. scirp.org [scirp.org]
- 9. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
Application Note and Protocol: Quantification of Voriconazole in Human Plasma using Voriconazole-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a triazole antifungal agent used in the treatment of serious invasive fungal infections. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to optimize efficacy and minimize toxicity. This application note provides a detailed protocol for the quantitative analysis of voriconazole in human plasma using a stable isotope-labeled internal standard, Voriconazole-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Voriconazole-d3 is the gold standard, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to high accuracy and precision.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of voriconazole in plasma samples.
Materials and Reagents
-
Voriconazole reference standard
-
Voriconazole-d3 internal standard (IS)
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade acetonitrile (B52724)
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Blank human plasma (screened for interferences)
Instrumentation
-
Liquid Chromatography system capable of binary gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Acquity BEH C18, Poroshell 120 SB-C18, or equivalent)
Preparation of Stock and Working Solutions
-
Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the voriconazole reference standard in methanol.
-
Voriconazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve the Voriconazole-d3 internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the voriconazole stock solution in a mixture of 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution: Dilute the Voriconazole-d3 stock solution with methanol to a final concentration suitable for spiking into plasma samples (e.g., a concentration that yields a robust signal in the mass spectrometer).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting voriconazole from plasma samples.[1][2]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the Voriconazole-d3 internal standard working solution.
-
Add three volumes (e.g., 300 µL) of cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[3][4][5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.7 µm, 3.0 x 50 mm[3][4][5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[3][4][5] |
| Injection Volume | 1-10 µL |
| Column Temperature | 40°C |
| Gradient Program | A suitable gradient to ensure separation from matrix components. |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Voriconazole Transitions | Q1: 350.1 m/z, Q3: 281.1 m/z and 127.0 m/z[1][2] |
| Voriconazole-d3 Transitions | Q1: 353.0 m/z, Q3: 284.0 m/z and 127.0 m/z[1][2] |
Data Presentation
The following tables summarize the quantitative performance of a typical validated method for voriconazole analysis in plasma.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10.0 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1][2] |
| Intra-assay Precision (%CV) | < 5%[1][2] |
| Inter-assay Precision (%CV) | < 5%[1][2] |
| Extraction Recovery | ~69%[1][2] |
| Ion Suppression | ~13%[1][2] |
Table 2: MRM Transitions for Voriconazole and Voriconazole-d3
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Voriconazole | 350.1 | 281.1 |
| Voriconazole | 350.1 | 127.0 |
| Voriconazole-d3 (IS) | 353.0 | 284.0 |
| Voriconazole-d3 (IS) | 353.0 | 127.0 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the quantification of voriconazole in plasma.
Caption: Experimental workflow for voriconazole quantification in plasma.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of voriconazole in human plasma using Voriconazole-d3 as an internal standard with LC-MS/MS. The described method is sensitive, specific, and accurate, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high-quality data, which is essential for clinical and research applications in the field of drug development.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Voriconazole Diastereomers and Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent critical in treating serious and invasive fungal infections, particularly in immunocompromised patients.[1][2] Its chemical structure contains two chiral centers, resulting in four stereoisomers. The therapeutically active enantiomer is the (2R, 3S)-isomer. Its corresponding enantiomer, (2S, 3R)-voriconazole, is considered an impurity and is subject to strict regulatory control. The manufacturing process and degradation can also lead to various other process-related and degradation impurities.
Regulatory bodies worldwide mandate the stringent separation and quantification of stereoisomers and impurities to ensure the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols for the chromatographic separation of Voriconazole diastereomers and its related impurities using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering robust methods for quality control and drug development.
Chromatographic Methods and Protocols
A reliable chromatographic method must effectively separate the main Voriconazole peak from its diastereomers and all potential process-related and degradation impurities. The following protocols detail validated methods for achieving this separation.
Protocol 1: Reversed-Phase HPLC for Diastereomers and Impurities
This protocol outlines a gradient reversed-phase HPLC method for the simultaneous determination of Voriconazole, its diastereomeric impurities, and other related substances in tablet dosage forms.[1][2]
Experimental Workflow:
References
Application Note: Mass Spectrometry Fragmentation Analysis of Voriconazole EP Impurity D-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the characterization of Voriconazole EP Impurity D-d3 using mass spectrometry. Voriconazole EP Impurity D is the (2S, 3R)-enantiomer of Voriconazole, a triazole antifungal agent.[1][2] The deuterated form, this compound, is a stable isotope-labeled internal standard crucial for the accurate quantification of the impurity in pharmaceutical formulations.[3] Understanding its fragmentation pattern is essential for developing robust analytical methods for impurity profiling.[4][5][6][7] This note outlines the experimental workflow, predicted fragmentation pathways, and quantitative data for the analysis of this specific impurity.
Introduction
Voriconazole is a broad-spectrum antifungal medication used to treat serious fungal infections.[8][9] Its synthesis can result in the formation of various process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[8][10] Voriconazole EP Impurity D is a specified impurity in the European Pharmacopoeia.[2][11] The use of a deuterated internal standard, such as this compound, is a common practice in quantitative mass spectrometry to correct for matrix effects and variations in instrument response. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
Experimental Protocol
This protocol describes a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and laboratory conditions.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Further dilute with a 50:50 mixture of methanol and water to achieve a working standard concentration of 1 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., drug substance, drug product). A generic approach involves dissolving the sample in a suitable solvent, such as methanol, followed by dilution to the desired concentration.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for the separation.[8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, ramping up to elute the analyte, followed by a column wash and re-equilibration. A starting point could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Product Ion Scan
-
Collision Gas: Argon
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Optimized for the fragmentation of the precursor ion (e.g., 20-40 eV).
-
Data Presentation
The expected mass-to-charge ratios (m/z) for the precursor and major product ions of Voriconazole EP Impurity D and its d3-labeled counterpart are summarized in the table below. The fragmentation pattern of Voriconazole EP Impurity D is expected to be identical to that of Voriconazole. The d3-labeling will result in a 3-Dalton shift for the precursor ion and any fragments containing the deuterium (B1214612) label.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| Voriconazole EP Impurity D | 350.1 | 281.1, 224.1, 127.1 |
| This compound | 353.1 | 284.1, 227.1, 127.1 |
Note: The specific product ions and their relative abundances may vary depending on the mass spectrometer and collision energy used.
Visualization of Workflow and Fragmentation
Experimental Workflow
Caption: Figure 1: A generalized workflow for the analysis of pharmaceutical impurities using LC-MS/MS.
Proposed Fragmentation Pathway of this compound
Caption: Figure 2: A proposed ESI+ fragmentation pathway for this compound.
Discussion
The proposed fragmentation pathway for this compound is based on the known fragmentation of Voriconazole.[12] The precursor ion at m/z 353.1 corresponds to the protonated molecule. The major fragmentation pathways are expected to involve the cleavage of the triazole and fluoropyrimidine moieties. The loss of the fluoropyrimidine group results in the fragment ion at m/z 284.1. The subsequent loss of the difluorophenyl group from this fragment would lead to the ion at m/z 127.1. Another significant fragmentation pathway involves the cleavage of the bond adjacent to the tertiary alcohol, leading to the fragment at m/z 227.1. The presence of the d3-label on the methyl group results in the corresponding mass shifts in the precursor and the fragments containing this group.
Conclusion
This application note provides a comprehensive protocol and expected fragmentation data for the analysis of this compound by LC-MS/MS. The detailed methodology and data will aid researchers and analytical scientists in the development and validation of methods for the accurate quantification of this impurity in pharmaceutical samples, ensuring the quality and safety of Voriconazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. 伏立康唑杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. researchgate.net [researchgate.net]
- 7. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 8. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Voriconazole impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Voriconazole using Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent that contains a chiral center, existing as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the development of robust and efficient analytical methods for their separation and quantification is critical in drug development and quality control. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced consumption of hazardous organic solvents, and lower operational costs.[1][2][3] This application note details a validated SFC method for the effective chiral separation of Voriconazole.
The primary advantage of SFC lies in its use of supercritical carbon dioxide as the main mobile phase component, which possesses low viscosity and high diffusivity, leading to higher chromatographic efficiency and speed.[2] This method has proven to be a robust, rapid, and easily scalable technique for the analysis and purification of Voriconazole enantiomers, applicable from analytical to preparative scales.[1][4]
Experimental Protocols
This section provides a detailed methodology for the chiral separation of Voriconazole using SFC, based on established and optimized conditions.
Materials and Reagents
-
Voriconazole racemic standard
-
Carbon Dioxide (SFC grade)
-
Methanol (B129727) (HPLC or SFC grade)[1][4]
-
Ethanol (HPLC or SFC grade)
-
2-Propanol (HPLC or SFC grade)
-
Acetonitrile (HPLC or SFC grade)
Instrumentation
-
SFC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector. A Thar SFC system with a Waters 9908 diode array detector has been successfully used.[1][4]
-
Data acquisition and processing software (e.g., Chrome Scope).[1][4]
Chromatographic Conditions
The following optimized conditions have been shown to provide excellent separation of Voriconazole enantiomers:[1][4]
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5µm)[4] or (250 x 30 mm, 5µm)[1][5] |
| Mobile Phase | Supercritical CO₂ and Methanol (90:10, v/v)[1][4][5] |
| Flow Rate | 3.0 mL/min[4] |
| Back Pressure | 100 bar[4][6] |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 260 nm[4] |
| Injection Volume | 10 µL[4] |
| Run Time | < 10 minutes[1][4][5] |
Sample Preparation
-
Prepare a stock solution of racemic Voriconazole in the mobile phase modifier (Methanol).
-
Further dilute the stock solution to the desired concentration for injection.
Data Presentation
The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] The following table summarizes the performance of various polysaccharide-based chiral columns in the separation of Voriconazole enantiomers using a mobile phase of 10% Methanol in CO₂.
| Chiral Column | Resolution (Rs) | Retention Times (RT) [min] | Observations |
| Chiralpak AD-H | 5.4 | Not specified, but within 10 min | Optimal column with excellent resolution and short runtime. [1][4] |
| Chiralcel OD-H | 2.2 | 4.25 and 4.76 | Good separation.[1] |
| Chiralpak-IC | 7.4 | 15.9 and 27.07 | Better resolution but significantly longer runtime.[1] |
| Chiralcel OX-H | 17.9 | > 30 min | High resolution, but very long analysis time.[1] |
| Luxcellulose-2 | 25.1 | > 30 min | Highest resolution, but impractical runtime.[1] |
| Chirapak-IE | 1.8 | 6.7 and 7.5 | Moderate separation.[1] |
| Chiralpak-ID | 1.13 | 3.73 and 3.98 | Poor resolution.[1] |
| Luxamylose-2 | 0.3 | 2.56 and 2.62 | Very poor separation.[1] |
| Chiralcel OJ-H | No separation | - | Not suitable for this separation.[1] |
Data compiled from studies screening multiple chiral stationary phases.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral separation of Voriconazole using SFC.
Caption: Workflow for SFC Chiral Separation of Voriconazole.
Conclusion
Supercritical Fluid Chromatography provides a superior alternative to traditional HPLC for the chiral separation of Voriconazole, offering a facile, rapid, and environmentally benign method. The use of a Chiralpak AD-H column with a mobile phase of 90:10 (v/v) supercritical CO₂ and methanol delivers excellent resolution (Rs = 5.4) in under 10 minutes.[1][4] This optimized protocol is highly reproducible and can be readily applied for both routine quality control analysis and larger-scale purification of Voriconazole enantiomers.
References
Application Note and Protocol: Sample Preparation for Voriconazole Impurity Analysis in Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum, triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1][2][3] The quality, safety, and efficacy of pharmaceutical products are of paramount importance. Therefore, the analysis of impurities and degradation products in the final tablet dosage form is a critical aspect of quality control. This application note provides detailed protocols for sample preparation techniques for the analysis of Voriconazole impurities in tablets, primarily using High-Performance Liquid Chromatography (HPLC). The methods described are designed to be robust and suitable for routine quality control and stability testing.
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[4][5] Voriconazole is susceptible to degradation under various stress conditions, particularly alkaline hydrolysis.[1][5][6][7]
Data Presentation
The following table summarizes the typical degradation of Voriconazole under various stress conditions as reported in the literature. This data is essential for understanding the impurity profile that can be expected during stability studies.
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 M to 1N HCl at 60°C for 2 to 48 hours | Slight to moderate degradation observed.[1][5] |
| Base Hydrolysis | 0.1 M to 0.5N NaOH at 60°C for 30 minutes to 48 hours | Significant degradation observed.[1][5][7] |
| Oxidative Degradation | 1% to 3.0% H₂O₂ at room temperature for 30 minutes to 48 hours | Slight to moderate degradation observed.[1][5] |
| Thermal Degradation | 60°C for 24 hours | Slight degradation observed.[1] |
| Photolytic Degradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt h/m²) | Generally stable, with some degradation under severe exposure.[1][5][6] |
| Humidity | 40°C, 75% RH for 7 days | Stable.[1] |
Experimental Protocols
This section details the methodologies for sample preparation for both the analysis of existing impurities in tablets and for performing forced degradation studies to identify potential degradation products.
Protocol 1: Sample Preparation for Assay and Impurity Profiling of Voriconazole Tablets
This protocol describes the extraction of Voriconazole and its impurities from a tablet formulation for subsequent HPLC analysis.
Materials and Reagents:
-
Voriconazole Tablets
-
HPLC grade Methanol
-
HPLC grade Acetonitrile (B52724)
-
HPLC grade Water
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Rotary shaker (optional)
-
Syringe filters (0.45 µm, Nylon or PVDF)
Procedure:
-
Tablet Powdering: Weigh and finely powder a representative number of Voriconazole tablets (typically 10-20) to ensure homogeneity.
-
Sample Weighing: Accurately weigh a portion of the tablet powder equivalent to a specific amount of Voriconazole (e.g., 50 mg).[1]
-
Dissolution: Transfer the weighed powder to a suitable volumetric flask (e.g., 50 mL). Add a portion of the chosen diluent (e.g., a mixture of acetonitrile and water, or the mobile phase). The diluent composition can vary depending on the specific HPLC method.[2][8]
-
Extraction: To ensure complete dissolution of the active pharmaceutical ingredient (API), perform the following steps:
-
Dilution: Allow the solution to cool to room temperature and then dilute to the final volume with the diluent. Mix thoroughly. This will be the stock solution.
-
Further Dilution (if necessary): Depending on the concentration required for the HPLC analysis, a further dilution of the stock solution may be necessary. For instance, for a related substance analysis, a typical concentration might be 250 µg/mL, while for an assay, it could be 50 µg/mL.[5]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting it into the HPLC system.[1][2][6] Discard the first few milliliters of the filtrate.
Protocol 2: Forced Degradation Studies
This protocol outlines the procedures for subjecting Voriconazole to various stress conditions to induce degradation. These studies are essential for developing and validating a stability-indicating analytical method.
Materials and Reagents:
-
Voriconazole reference standard or tablet powder
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (B78521) (NaOH), 0.1N and 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
pH meter
-
Heating block or water bath
-
UV chamber
Procedure:
1. Acid Hydrolysis: a. Prepare a solution of Voriconazole in a suitable diluent. b. Add an equal volume of 0.1N or 1N HCl.[4] c. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1] d. After the incubation period, cool the solution to room temperature. e. Neutralize the solution with an equivalent amount of NaOH.[4] f. Dilute the neutralized solution with the mobile phase to the target concentration for HPLC analysis.[4]
2. Base Hydrolysis: a. Prepare a solution of Voriconazole in a suitable diluent. b. Add an equal volume of 0.1N or 1N NaOH.[4] c. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[1] d. After the incubation period, cool the solution to room temperature. e. Neutralize the solution with an equivalent amount of HCl.[4] f. Dilute the neutralized solution with the mobile phase to the target concentration for HPLC analysis.[4]
3. Oxidative Degradation: a. Prepare a solution of Voriconazole in a suitable diluent. b. Add a specified volume of 3% H₂O₂.[5] c. Keep the solution at room temperature for a defined period (e.g., 30 minutes).[1] d. Dilute the solution with the mobile phase to the target concentration for HPLC analysis.[4]
4. Thermal Degradation: a. Place the solid drug substance or tablet powder in a controlled temperature oven (e.g., at 60°C) for a specified duration (e.g., 24 hours).[1] b. After exposure, prepare a sample solution as described in Protocol 1.
5. Photolytic Degradation: a. Expose the solid drug substance or tablet powder to a combination of UV and visible light in a photostability chamber. The exposure should meet ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1] b. Prepare a sample solution from the exposed sample as described in Protocol 1.
Visualizations
The following diagrams illustrate the workflows for sample preparation and forced degradation studies.
Caption: Workflow for preparing Voriconazole tablet samples for HPLC analysis.
References
- 1. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Voriconazole Impurity Separation by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Voriconazole (B182144) and its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of Voriconazole and its related substances.
Problem 1: Poor Resolution Between Voriconazole and an Impurity
Question: I am observing poor resolution between the main Voriconazole peak and a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution is a common issue that can often be resolved by systematically optimizing the mobile phase and other chromatographic conditions. Here are the steps to troubleshoot this problem:
1. Mobile Phase pH Adjustment:
The retention of ionizable compounds like Voriconazole and its impurities is highly dependent on the mobile phase pH.
-
Rationale: Small changes in pH can alter the ionization state of the analytes, leading to significant shifts in retention time and potentially improving selectivity.
-
Action:
-
If you are using a buffer, try adjusting the pH by ±0.2 units.
-
For example, if using a phosphate (B84403) buffer at pH 6.0, evaluate the separation at pH 5.8 and 6.2.[1]
-
A study on a Voriconazole prodrug found that adjusting the pH of a phosphate buffer to 3.0 was effective.
-
2. Organic Modifier Composition:
The type and concentration of the organic solvent in the mobile phase directly impact the retention and selectivity of the separation.
-
Rationale: Different organic solvents (e.g., acetonitrile (B52724), methanol) offer different selectivities. The ratio of the organic modifier to the aqueous buffer also plays a critical role.
-
Action:
-
If using acetonitrile, try substituting it with methanol (B129727) or using a mixture of both. A validated method for Voriconazole and its five potential impurities utilized a mixture of acetonitrile and methanol (90:10 v/v) as the organic phase.[2]
-
Vary the percentage of the organic modifier. For instance, if your mobile phase is 52:48 (v/v) buffer:acetonitrile, try ratios of 55:45 and 50:50 to see the effect on resolution.[1]
-
3. Gradient Elution:
For complex samples with multiple impurities having a wide range of polarities, a gradient elution program is often more effective than an isocratic one.
-
Rationale: A gradient program allows for the elution of a wider range of compounds with better peak shape and resolution in a shorter time.
-
Action:
-
If you are using an isocratic method, switch to a gradient.
-
If you are already using a gradient, optimize the gradient slope. A shallower gradient will generally provide better resolution for closely eluting peaks. A published method for Voriconazole and its degradation impurities uses a gradient program with a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 2.5) and a mixture of acetonitrile and methanol.[2]
-
4. Column Chemistry:
The choice of the stationary phase is crucial for achieving the desired separation.
-
Rationale: Different C18 columns from various manufacturers can have different surface chemistries, leading to variations in selectivity. Other stationary phases (e.g., C8, Phenyl) can also provide different selectivities.
-
Action:
-
Try a C18 column from a different brand.
-
Consider using a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds like Voriconazole.
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Peak Tailing of Voriconazole or Impurity Peaks
Question: My Voriconazole peak is showing significant tailing. What could be the cause and how can I resolve it?
Answer:
Peak tailing can lead to inaccurate integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
1. Mobile Phase pH and Ionic Strength:
-
Rationale: Voriconazole is a basic compound and can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Adjusting the pH to suppress the ionization of either the analyte or the silanol groups can minimize these interactions. Increasing the buffer concentration can also help to mask the residual silanol groups.
-
Action:
-
Lower the mobile phase pH. A pH of around 2.5-3.0 is often effective for basic compounds on a silica-based column.[2]
-
Increase the buffer concentration (e.g., from 10 mM to 25 mM).
-
2. Use of an Amine Additive:
-
Rationale: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the secondary interactions with Voriconazole.
-
Action:
-
Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Be aware that TEA can affect column lifetime and may not be suitable for all applications, especially LC-MS.
-
3. Column Condition:
-
Rationale: A contaminated or degraded column can exhibit peak tailing. Voids at the head of the column can also cause peak distortion.
-
Action:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or a sequence of solvents like water, isopropanol, and hexane).
-
If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column can help to extend the life of the analytical column.
-
Troubleshooting Logic for Peak Tailing
Caption: Logical steps for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Voriconazole impurity analysis?
A1: Based on published methods, a good starting point for mobile phase development would be a mixture of an aqueous buffer and an organic solvent. For example:
-
Aqueous Phase: 0.05 M potassium dihydrogen phosphate or ammonium (B1175870) phosphate dibasic buffer, with the pH adjusted to a range of 2.5 to 6.0.[1][2]
-
Organic Phase: Acetonitrile is a common choice.
-
Initial Ratio: Begin with a ratio of approximately 50:50 (aqueous:organic) and adjust based on the initial chromatogram.[1][3]
Q2: What type of HPLC column is recommended for Voriconazole and its impurities?
A2: A C18 column is the most commonly used and recommended stationary phase for the analysis of Voriconazole and its impurities. Several validated methods utilize C18 columns with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size.[1][4]
Q3: What detection wavelength should I use for Voriconazole and its impurities?
A3: Voriconazole has a UV absorption maximum at approximately 256 nm. Therefore, a detection wavelength of 256 nm is widely used and recommended for the analysis of Voriconazole and its related substances.[2][5][6]
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time shifts can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run, especially when using a gradient.
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.
-
Pump Issues: Fluctuations in pump pressure can affect the flow rate and lead to retention time variability. Check for leaks and ensure the pump is functioning correctly.
Experimental Protocols and Data
Below are tables summarizing the chromatographic conditions from various published methods for the separation of Voriconazole and its impurities.
Table 1: Isocratic RP-HPLC Methods for Voriconazole Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3[7] |
| Column | Agilent Zorbax SB-C18 (250x4.6 mm, 5 µm) | C18 (250x4.6 mm, 5 µm) | Hypersil BDS C18 (250x4.6 mm, 5 µm) |
| Mobile Phase | 50 mM Ammonium phosphate dibasic buffer (pH 6.0) : Acetonitrile (52:48, v/v) | 0.05 M Disodium hydrogen phosphate buffer (pH 5.5) : Acetonitrile (1:1, v/v) | Water : Acetonitrile : Methanol (50:25:25, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 250 nm | 255 nm | 256 nm |
| Column Temp. | 25°C | Not Specified | 25°C |
Table 2: Gradient RP-HPLC Method for Voriconazole and Impurities
| Parameter | Method Details[2] |
| Column | Inertsil ODS 3V (150x4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate (pH 2.5) |
| Mobile Phase B | Acetonitrile : Methanol (90:10, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | 256 nm |
| Column Temp. | 35°C |
| Gradient Program | Time (min) / %B: 0/20, 20/40, 38/60, 40/20, 45/20 |
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Reducing matrix effects in Voriconazole bioanalysis with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Voriconazole (B182144), with a focus on mitigating matrix effects using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (IS) recommended for Voriconazole bioanalysis by LC-MS/MS?
A1: A deuterated internal standard, such as Voriconazole-d3, is considered the gold standard for quantitative LC-MS/MS analysis.[1][2] This is because its physicochemical properties are nearly identical to Voriconazole, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1][2] This allows it to effectively compensate for variations in sample preparation and, most importantly, for matrix effects (ion suppression or enhancement), leading to improved accuracy and precision in the quantification of Voriconazole.[1][3]
Q2: What are common causes of matrix effects in Voriconazole plasma analysis?
A2: Matrix effects in Voriconazole plasma analysis are typically caused by co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and metabolites.[4] These components can interfere with the ionization of Voriconazole in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal and, consequently, inaccurate quantification.[4][5] Inadequate sample cleanup during the preparation phase is a primary contributor to significant matrix effects.[3][5]
Q3: Can I use a structural analog like Fluconazole as an internal standard instead of a deuterated one?
A3: While structural analogs like Fluconazole have been used as internal standards for Voriconazole analysis, they are not ideal.[6][7] This is because their chromatographic retention time and ionization efficiency may differ from Voriconazole, meaning they may not experience the same degree of matrix effect.[3] This can lead to less effective compensation and potentially compromise the accuracy of the results.[3] Deuterated standards are preferred because they co-elute with the analyte and have nearly identical ionization characteristics.[1]
Q4: What are the acceptable ranges for recovery and matrix effect in a validated Voriconazole bioanalytical method?
A4: According to regulatory guidelines, the recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The matrix effect, when using a deuterated internal standard, should have a coefficient of variation (CV) of less than 15% for the internal standard-normalized response.[8][9] The overall process efficiency, which combines recovery and matrix effects, should also be consistent across different lots of the biological matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in QC sample results (>15% CV) | Inconsistent sample preparation, significant and variable matrix effects, or instability of the analyte or internal standard. | - Ensure precise and consistent pipetting during sample preparation.- Use a deuterated internal standard to better compensate for matrix effects.[1][2]- Optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interfering components.[3]- Evaluate the stability of Voriconazole and the internal standard under the experimental conditions. |
| Poor peak shape (tailing or fronting) for Voriconazole | Suboptimal chromatographic conditions, column degradation, or interaction with active sites in the LC system. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio).- Try a different LC column with a different stationary phase.- Ensure the column is properly conditioned and has not exceeded its lifetime.- Use a column with end-capping to reduce silanol (B1196071) interactions. |
| Low signal intensity or ion suppression for Voriconazole | Significant matrix effects from co-eluting compounds, incorrect mass spectrometer settings, or poor ionization efficiency. | - Improve sample cleanup to reduce matrix components.[3][5]- Optimize the chromatographic method to separate Voriconazole from the interfering compounds.- Optimize mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature).- Ensure the mobile phase is compatible with the chosen ionization mode (e.g., ESI positive). |
| Inconsistent recovery | Inefficient or variable extraction during sample preparation. | - Optimize the extraction solvent and pH for liquid-liquid extraction.- For solid-phase extraction, ensure proper conditioning, loading, washing, and elution steps.- Ensure thorough vortexing and mixing at all stages of the extraction process. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This is a common and rapid method for sample cleanup.
-
To 50 µL of plasma sample (calibrant, QC, or unknown), add 50 µL of the deuterated internal standard working solution (e.g., Voriconazole-d3 in methanol).
-
Add 500 µL of cold methanol (B129727) to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 17,968 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative set of parameters. Actual conditions should be optimized for your specific instrumentation.
-
LC System: Agilent 1200 series or equivalent[6]
-
Column: A C18 column (e.g., SB C18) is commonly used.[6]
-
Mobile Phase: A gradient of methanol and water (often with a modifier like formic acid) is typical.[10]
-
Flow Rate: Approximately 0.4 mL/minute.[6]
-
Injection Volume: 2-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Voriconazole: m/z 350 -> 281[7]
-
Voriconazole-d3 (IS): The specific transition will depend on the deuteration pattern, but it will be a few mass units higher than the parent drug.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Voriconazole using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10.0 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6][11] |
| Weighting Factor | 1/x or 1/x² |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (e.g., 0.3 µg/mL) | < 10% | < 10% | 90 - 110% |
| Medium QC (e.g., 1.5 µg/mL) | < 10% | < 10% | 90 - 110% |
| High QC (e.g., 8.0 µg/mL) | < 10% | < 10% | 90 - 110% |
Data compiled from representative values found in the literature.[6][8][11]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%CV) |
| Voriconazole | > 85% | < 15% |
| Deuterated IS | > 85% | < 15% |
Values represent typical acceptable limits for a validated bioanalytical method.
Visualizations
Caption: Voriconazole Bioanalysis Workflow
Caption: Compensation for Matrix Effects
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Determination of Voriconazole in Human Plasma and Its Bioequivalence by HPLC-MS/MS [ykxb.scu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
Troubleshooting poor peak resolution of Voriconazole and impurity D
Welcome to our dedicated support center for troubleshooting challenges in the analysis of Voriconazole and its impurities. This resource provides in-depth guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Troubleshooting Guide: Poor Peak Resolution of Voriconazole and Impurity D
Poor peak resolution between Voriconazole and its stereoisomeric impurity D is a common challenge in HPLC analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: What are the primary causes of poor peak resolution between Voriconazole and Impurity D?
Answer: The primary reasons for inadequate separation of Voriconazole and Impurity D often stem from suboptimal chromatographic conditions. Key factors influencing resolution include mobile phase composition, column chemistry, and temperature.[1][2][3] Impurity D, being an enantiomer of Voriconazole ((2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol), presents a significant separation challenge due to their identical chemical properties in an achiral environment.[4][5][6]
A logical approach to troubleshooting this issue is outlined in the workflow below:
Caption: Troubleshooting workflow for poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase composition affect the resolution of Voriconazole and Impurity D?
A1: The mobile phase composition, particularly the type and concentration of the organic modifier and the pH of the aqueous phase, is critical for achieving separation.[1][7]
-
Organic Modifier: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) generally increases the retention time of both compounds, which can lead to better resolution.[1][2] Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity (α) between Voriconazole and Impurity D, which is often the most effective way to improve resolution.[2]
-
pH: The pH of the mobile phase buffer can influence the ionization state of Voriconazole, affecting its interaction with the stationary phase and thus altering retention and selectivity.[7]
Q2: What type of HPLC column is best suited for separating Voriconazole and its impurities?
A2: C18 columns are commonly used and have been shown to be effective in separating Voriconazole from its impurities.[8][9] However, if resolution with a C18 column is insufficient, alternative stationary phases such as phenyl or cyano columns can be employed to exploit different separation mechanisms.[8] The choice of column will depend on the specific mobile phase being used.
Q3: Can adjusting the column temperature improve the separation?
A3: Yes, adjusting the column temperature can impact resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve column efficiency (N) and lead to sharper peaks.[1][2] However, temperature can also affect the selectivity (α), so the effect on the resolution of Voriconazole and Impurity D should be experimentally verified.
Q4: My peaks are tailing. How can I improve the peak shape?
A4: Peak tailing can be caused by several factors, including interactions with active sites on the column packing, low buffer concentration, or sample overload.[3][7] To address this, you can:
-
Ensure the mobile phase buffer has sufficient concentration.[7]
-
Consider using a column with high-purity silica (B1680970) or a base-deactivated stationary phase.
-
Reduce the sample injection volume or concentration.[10][11]
Q5: What is the chemical relationship between Voriconazole and Impurity D?
A5: Voriconazole has two chiral centers, leading to four possible stereoisomers. The active pharmaceutical ingredient is the (2R,3S)-enantiomer. Impurity D is the (2S,3R)-enantiomer, also known as epi-Voriconazole.[4] As diastereomers, they have different physical properties and can be separated by achiral chromatography.
Caption: Relationship between Voriconazole and its stereoisomers.
Data Summary
The following table summarizes typical HPLC parameters used for the analysis of Voriconazole and its impurities, compiled from various validated methods.
| Parameter | Recommended Conditions |
| Column | Agilent Zorbax SB-C18 (250mm x 4.6mm, 5µm) or Inertsil ODS 3V (150mm x 4.6mm, 5µm)[8][12] |
| Mobile Phase A | 50 mM Ammonium (B1175870) phosphate (B84403) dibasic buffer (pH 6.0) or 0.05 M Potassium dihydrogen phosphate (pH 2.5)[8][12] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol[8][12] |
| Elution Mode | Isocratic or Gradient[8][12] |
| Flow Rate | 1.0 - 1.2 mL/min[8][12] |
| Column Temperature | 25°C[8] |
| Detection Wavelength | 250 - 256 nm[8][12] |
| Injection Volume | 10 - 20 µL |
Experimental Protocol: HPLC Analysis of Voriconazole and Impurity D
This protocol provides a starting point for the development and optimization of an HPLC method for the analysis of Voriconazole and its impurities.
1. Materials and Reagents
-
Voriconazole Reference Standard
-
Voriconazole Impurity D Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Phosphate Dibasic (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
2. Instrument and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of 50 mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with diluted orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 250 nm.[8]
-
Injection Volume: 20 µL.
3. Preparation of Solutions
-
Buffer Preparation (50 mM Ammonium Phosphate Dibasic, pH 6.0): Dissolve an appropriate amount of ammonium phosphate dibasic in HPLC grade water to make a 50 mM solution. Adjust the pH to 6.0 using diluted orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 52:48 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Voriconazole and Impurity D reference standards in the mobile phase to prepare a stock solution. Further dilute to the desired concentration.
-
Sample Solution Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.
4. System Suitability
-
Inject the standard solution multiple times (e.g., n=6).
-
The system is deemed suitable for analysis if the resolution between Voriconazole and Impurity D is greater than 2.0, and the tailing factor for the Voriconazole peak is between 0.8 and 1.5.
5. Analysis
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
6. Data Processing
-
Identify the peaks of Voriconazole and Impurity D based on their retention times compared to the standard.
-
Quantify the amounts of Voriconazole and Impurity D in the sample using the peak areas and the standard calibration curve.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. Voriconazole EP Impurity D | 137234-63-0 [chemicea.com]
- 5. researchgate.net [researchgate.net]
- 6. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity for low-level detection of Voriconazole impurities
Welcome to the technical support center for the analysis of Voriconazole (B182144) and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving sensitive and accurate low-level detection of Voriconazole impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting Voriconazole impurities?
A1: The most prevalent and validated method for the quantitative determination of Voriconazole and its process-related and degradation impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This technique offers good resolution and sensitivity for routine quality control and stability testing.[3] For even higher sensitivity and specificity, particularly for identifying unknown impurities or for bioanalytical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[4][5][6][7]
Q2: How can I improve the sensitivity of my HPLC method for low-level impurities?
A2: To enhance sensitivity for low-level impurity detection, consider the following strategies:
-
Optimize Wavelength Selection: Ensure the UV detector is set to the wavelength of maximum absorbance for the impurities of interest. For Voriconazole and its common impurities, a detection wavelength of around 256 nm is frequently used.[1]
-
Increase Injection Volume: A larger injection volume can increase the signal intensity of trace impurities. However, this may also lead to peak broadening, so optimization is key.
-
Mobile Phase pH Adjustment: Modifying the pH of the mobile phase can improve the peak shape of basic or acidic impurities, leading to better resolution and sensitivity.[8] For example, adding a competing base like triethylamine (B128534) (TEA) can mitigate peak tailing for basic compounds.[8]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can help in resolving closely eluting peaks and improving the signal-to-noise ratio for late-eluting impurities.[1]
-
Use of a High-Purity Column: A high-quality, well-maintained column with a smaller particle size can provide better efficiency and resolution, leading to sharper peaks and improved detection limits.
-
Sample Pre-concentration: If the impurity levels are extremely low, solid-phase extraction (SPE) can be used to concentrate the impurities in the sample before injection.
Q3: What are the common degradation pathways for Voriconazole?
A3: Voriconazole is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it is particularly sensitive to base hydrolysis.[1][9] Degradation is also observed under acidic, oxidative, and photolytic stress conditions, although generally to a lesser extent than under basic conditions.[1][2][9] Common degradation products include deschloro and DFH impurities.[10]
Q4: My chromatogram shows peak tailing. What are the possible causes and solutions?
A4: Peak tailing, where the latter half of the peak is broader than the first half, is a common issue in HPLC.[8] The likely causes and corresponding troubleshooting steps are:
-
Secondary Interactions: Basic compounds like Voriconazole can interact with acidic silanol (B1196071) groups on the silica-based column packing material.
-
Solution: Lower the mobile phase pH or add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups.[8]
-
-
Column Contamination: Adsorption of sample components onto the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. The use of a guard column is recommended to prevent contamination of the analytical column.[8]
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Excessive Dead Volume: Unswept volume in fittings and tubing between the injector and detector can contribute to peak broadening.
-
Solution: Ensure all connections are secure and use tubing with minimal length and internal diameter.[8]
-
Troubleshooting Guides
Issue 1: Poor Resolution Between Impurity Peaks
Symptoms: Overlapping peaks, making accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A systematic approach, such as a gradient optimization, is recommended. |
| Incorrect pH of the Mobile Phase | Adjust the pH to alter the ionization state of the impurities, which can significantly impact their retention and selectivity. |
| Suboptimal Column Chemistry | Experiment with a different column stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer. |
| Flow Rate is Too High | Reduce the flow rate to allow for better mass transfer and improved separation, though this will increase run time. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they can also reduce selectivity. Try operating at a lower temperature. |
Issue 2: Inconsistent Retention Times
Symptoms: The retention time of the analyte and/or impurities shifts between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Pump Issues | Fluctuations in pump pressure can lead to retention time variability. Check for leaks, and ensure pump seals and check valves are functioning correctly. Purging the pump can remove trapped air bubbles.[8] |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the organic component can alter the composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. If the problem persists, consider replacing the column. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Voriconazole and its Impurities
This protocol is based on a validated method for the quantitative determination of Voriconazole and its degradation and diastereomeric impurities in tablet dosage form.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS 3V, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 2.5 buffer) |
| Mobile Phase B | Acetonitrile and Methanol in the ratio 90:10 (v/v) |
| Gradient Program | Time (min) / % Solution B: 0/20, 20/40, 38/60, 40/20, 45/20 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of Voriconazole reference standard and impurity standards in a suitable diluent (e.g., mobile phase).
-
For drug product analysis, finely powder the tablets and dissolve a quantity equivalent to a specific concentration of Voriconazole in the diluent.
-
Filter the sample solution through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed as per ICH guidelines.[1][9]
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the drug substance or product with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).[1] Neutralize the sample before analysis.[9] |
| Base Hydrolysis | Treat the drug substance or product with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).[1] Neutralize the sample before analysis.[9] |
| Oxidative Degradation | Expose the drug substance or product to an oxidizing agent (e.g., 1% H₂O₂) at room temperature for a specified duration (e.g., 30 minutes).[1] |
| Thermal Degradation | Expose the solid drug substance or product to dry heat (e.g., 60°C) for an extended period (e.g., 24 hours).[1] |
| Photolytic Degradation | Expose the drug substance or product to a combination of UV and visible light to achieve a specific exposure level (e.g., 1.2 million lux hours and 200 watt h/m²).[1] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[9] |
Visualizations
Figure 1: General workflow for HPLC analysis of Voriconazole impurities.
Figure 2: Troubleshooting logic for addressing peak tailing in HPLC.
References
- 1. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 7. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Robustness Testing for Voriconazole Impurity Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in method robustness testing for the quantification of impurities in Voriconazole (B182144).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method robustness testing in Voriconazole impurity quantification?
A1: Method robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] Its purpose is to demonstrate the reliability of the analytical method during normal usage, ensuring that it can consistently provide accurate and precise results when transferred between laboratories, instruments, or analysts.[1] This is a regulatory requirement emphasized by guidelines from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Q2: Which regulatory guidelines should be followed for method robustness testing?
A2: The primary guidelines to follow are:
-
ICH Q2(R1): "Validation of Analytical Procedures: Text and Methodology" provides a harmonized approach to analytical method validation, including robustness.[2][3]
-
FDA Guidance: The FDA's guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" expands on ICH guidelines, with a strong emphasis on method robustness.[2]
-
United States Pharmacopeia (USP) <1225>: "Validation of Compendial Procedures" outlines validation requirements for various analytical tests.[2]
Q3: What are the typical parameters to vary in a robustness study for an HPLC method for Voriconazole impurities?
A3: Common parameters to intentionally vary include:
-
Flow rate of the mobile phase (e.g., ±0.2 mL/min or ±10%).[4][5][6]
-
pH of the mobile phase buffer (e.g., ±0.2 pH units).[4]
-
Mobile phase composition (e.g., varying the percentage of the organic solvent by ±1% to ±10%).[4][6]
-
Wavelength of UV detection (e.g., ±2 nm).[5]
Q4: What are the common impurities of Voriconazole?
A4: Impurities in Voriconazole can originate from the synthesis process, degradation, or storage.[7][8][9] Forced degradation studies show that Voriconazole is particularly susceptible to degradation under basic and oxidative conditions.[7][10][11] Common process-related and degradation impurities should be monitored and quantified.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Voriconazole impurities, particularly during robustness testing.
Issue 1: Loss of resolution between Voriconazole and a known impurity peak.
-
Possible Cause A: Shift in mobile phase pH.
-
Troubleshooting Step: Verify the pH of the mobile phase. Prepare a fresh batch of buffer, ensuring accurate measurement. Even small deviations in pH can affect the ionization state of Voriconazole and its impurities, altering their retention times.
-
-
Possible Cause B: Column degradation.
-
Troubleshooting Step: Column performance can deteriorate over time, especially when exposed to extreme pH or high temperatures. Flush the column with a strong solvent. If the resolution does not improve, replace the column. Using a guard column can help extend the life of the analytical column.
-
-
Possible Cause C: Incorrect mobile phase composition.
-
Troubleshooting Step: If using a gradient elution, ensure the pumping system is delivering the correct mobile phase composition. Manually prepare a premixed mobile phase to confirm if the issue is with the pump's proportioning valves.
-
Issue 2: Appearance of a new, unidentified peak in the chromatogram.
-
Possible Cause A: Sample degradation.
-
Troubleshooting Step: Voriconazole can degrade under certain conditions.[11] Prepare a fresh sample and standard solution and re-inject. Ensure the sample diluent is appropriate and does not promote degradation.
-
-
Possible Cause B: Contamination.
-
Troubleshooting Step: The new peak could be from a contaminated mobile phase, glassware, or the sample itself. Prepare fresh mobile phase using high-purity solvents and reagents. Clean all glassware thoroughly.
-
Issue 3: Peak tailing for the Voriconazole or impurity peaks.
-
Possible Cause A: Secondary interactions with the stationary phase.
-
Troubleshooting Step: Voriconazole, a basic compound, can interact with acidic silanol (B1196071) groups on the silica-based column packing material.[6] Consider slightly lowering the mobile phase pH or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase to minimize these interactions.
-
-
Possible Cause B: Column overload.
-
Troubleshooting Step: Injecting too concentrated a sample can lead to peak tailing. Dilute the sample or reduce the injection volume.[6]
-
Issue 4: Inconsistent retention times.
-
Possible Cause A: Fluctuation in pump flow rate.
-
Troubleshooting Step: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.
-
-
Possible Cause B: Inadequate column equilibration.
-
Troubleshooting Step: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods.
-
-
Possible Cause C: Temperature fluctuations.
-
Troubleshooting Step: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention times.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and acceptance criteria for the robustness testing of a Voriconazole impurity quantification method.
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area (for replicate injections) | ≤ 2.0% |
| Resolution (Rs) between Voriconazole and closest eluting impurity | ≥ 2.0 |
Table 2: Robustness Study Parameters and Variations
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 35 °C | 30 °C | 40 °C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Modifier in Mobile Phase | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile |
| Detection Wavelength | 256 nm | 254 nm | 258 nm |
Table 3: Acceptance Criteria for Robustness Study
| Parameter | Acceptance Criteria |
| Resolution (Rs) between critical peak pairs | Must remain ≥ 2.0 |
| %RSD of impurity content across all conditions | Should not significantly change (e.g., ≤ 5.0%) |
| System Suitability | Must pass at each varied condition |
Experimental Protocols
Protocol 1: Standard Robustness Study Experimental Design
-
Preparation of Solutions:
-
Prepare the mobile phase according to the standard analytical method.
-
Prepare a system suitability solution containing Voriconazole and all known impurities at a concentration that allows for accurate measurement.
-
Prepare a test sample of Voriconazole spiked with known impurities at a relevant concentration (e.g., the reporting threshold).
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution five times.
-
Verify that all SST parameters (as defined in Table 1) are met.
-
-
Robustness Parameter Variation:
-
For each parameter variation (as outlined in Table 2), adjust the single parameter while keeping all others at their nominal values.
-
Equilibrate the system with the modified conditions.
-
Inject the system suitability solution to confirm that the system remains suitable for the analysis.
-
Inject the spiked test sample in triplicate.
-
-
Data Analysis:
-
Calculate the resolution between all critical peak pairs for each condition.
-
Calculate the concentration and %RSD for each impurity across all tested conditions.
-
Compare the results against the acceptance criteria in Table 3.
-
Visualizations
Caption: Workflow for a typical HPLC method robustness study.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation | PLOS One [journals.plos.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. journalbji.com [journalbji.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Voriconazole and its impurities in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Voriconazole (B182144) and its impurities in solution.
Troubleshooting Guides
Common Stability Issues and Solutions
Encountering variability in experimental results with Voriconazole solutions can often be traced back to stability issues. This guide provides troubleshooting for common problems.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency / Lower than expected concentration | Hydrolysis: Voriconazole is susceptible to degradation in aqueous solutions, particularly under alkaline conditions.[1][2][3] | - Maintain a neutral to slightly acidic pH for the solution. - For ophthalmic solutions, a pH between 6.84 and 7.60 has been shown to be stable.[4] - Avoid high temperatures during storage and handling. |
| Adsorption to container: Voriconazole may adsorb to certain types of plastic containers, such as PVC bags, leading to a decrease in the effective concentration.[5] | - Use polyolefin or glass containers for storing Voriconazole solutions when possible. - If using PVC bags, be aware of potential concentration loss over time, especially at room temperature.[5][6] | |
| Appearance of Unknown Peaks in Chromatogram | Degradation: The presence of new peaks in analytical methods like HPLC likely indicates the formation of degradation products. This can be caused by exposure to alkaline pH, high temperatures, or oxidative conditions.[1][7] | - Conduct forced degradation studies to identify potential impurities. - Compare the retention times of the unknown peaks with known Voriconazole impurities if standards are available. - Review solution preparation and storage conditions to minimize degradation. |
| Interaction with Excipients: Certain excipients in a formulation could potentially react with Voriconazole, leading to the formation of new adducts. | - Evaluate the compatibility of Voriconazole with all formulation components. - Simplify the solution matrix to identify the interacting component. | |
| Precipitation or Cloudiness in Solution | Low Aqueous Solubility: Voriconazole has low intrinsic aqueous solubility, which can lead to precipitation, especially at higher concentrations or upon changes in temperature or pH.[2] | - Consider the use of solubilizing agents such as cyclodextrins (e.g., SBEβCD) to enhance solubility.[8] - Ensure the solution is not stored at excessively low temperatures that could promote precipitation. - Verify that the pH of the solution is within the optimal range for solubility. |
| Color Change in Solution | Degradation: A change in the color of the solution can be an indicator of chemical degradation. | - Discard any solution that shows a visible color change. - Investigate the storage conditions (light exposure, temperature) as a potential cause. |
Quantitative Stability Data Summary
The stability of Voriconazole in solution is highly dependent on the solvent, concentration, temperature, and container type. The following tables summarize stability data from various studies.
Table 1: Stability of Voriconazole in Different Intravenous Diluents
| Concentration | Diluent | Container | Storage Temperature | Stability Duration | Reference |
| 2 mg/mL | 0.9% Sodium Chloride | Polyolefin Bag | 4°C or 25°C | 8 days | [4] |
| 2 mg/mL | 5% Dextrose | Polyolefin Bag | 4°C | 6 days | [4] |
| 2 mg/mL | 5% Dextrose | Polyolefin Bag | 25°C | 4 days | [4] |
| 0.5 mg/mL | 0.9% Sodium Chloride | PVC Bag | 4-7°C | 11 days | [5][6] |
| 0.5 mg/mL | 5% Dextrose | PVC Bag | 4-7°C | 9 days | [5][6] |
| 2 mg/mL | 0.9% Sodium Chloride or 5% Glucose | Elastomeric Pump | 4°C | 96 hours | [9] |
| 2 mg/mL | 0.9% Sodium Chloride or 5% Glucose | Elastomeric Pump | 25°C or 35°C | 4 hours | [9] |
Table 2: Stability of Extemporaneously Prepared Voriconazole Ophthalmic Solutions
| Concentration | Storage Temperature | Stability Duration | Reference |
| 2% (20 mg/mL) | 2-8°C | 16 weeks | [4][10][11] |
| 2% (20 mg/mL) | 25°C | 16 weeks | [4][10][11] |
| 2% (20 mg/mL) | 40°C | 8 weeks | [4][10][11] |
| 1% (10 mg/mL) | 2-8°C | 14 weeks | [4][10] |
| 1% (10 mg/mL) | -20°C (frozen) | 90 days | [12] |
Experimental Protocols
Forced Degradation Study of Voriconazole
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13]
Objective: To assess the stability of Voriconazole under various stress conditions as recommended by ICH guidelines.
Materials:
-
Voriconazole active pharmaceutical ingredient (API) or drug product
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of Voriconazole in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1]
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.[13]
-
-
Base Hydrolysis:
-
Prepare a solution of Voriconazole.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a shorter period due to higher sensitivity (e.g., 30 minutes).[1]
-
Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.[13] Voriconazole shows significant degradation under basic conditions.[1][3]
-
-
Oxidative Degradation:
-
Prepare a solution of Voriconazole.
-
Add a specified volume of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature for a defined period (e.g., 30 minutes).[1]
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of Voriconazole to dry heat in an oven (e.g., 60°C for 24 hours).[1]
-
Also, prepare a solution of Voriconazole and reflux it for a specified time.
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose a solution of Voriconazole and a solid sample to a combination of UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1]
-
Keep a control sample protected from light.
-
Prepare samples for analysis and compare with the control. While some studies show stability under photolytic conditions, others report degradation under severe light exposure.[1][14]
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the main Voriconazole peak from all degradation products.[7]
-
Peak purity analysis using a PDA detector is recommended to ensure the homogeneity of the Voriconazole peak.[1]
Visualizations
Caption: Workflow for a forced degradation study of Voriconazole.
Caption: Simplified degradation pathways of Voriconazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Voriconazole in solution?
A1: The main factors are pH, temperature, the solvent or diluent used, exposure to light, and the type of storage container. Voriconazole is particularly susceptible to degradation in alkaline (basic) conditions and at elevated temperatures.[1][2]
Q2: What is the recommended pH for aqueous solutions of Voriconazole?
A2: To minimize degradation, it is recommended to maintain a neutral to slightly acidic pH. For instance, ophthalmic preparations have shown good stability at a pH range of 6.84 to 7.21 when refrigerated.[4] Significant degradation is observed under basic hydrolysis conditions.[1]
Q3: How should I store my Voriconazole solutions for short-term and long-term use?
A3: For short-term storage, refrigeration at 2-8°C is generally recommended. For example, a 2% ophthalmic solution is stable for up to 16 weeks at this temperature.[10][11] For longer-term storage, freezing at -20°C may be an option, with studies showing stability of a 1% ophthalmic solution for up to 90 days.[12] Solutions stored at room temperature (25°C) have a shorter shelf-life.[4][5]
Q4: I am observing extra peaks in my HPLC analysis. What could they be?
A4: These extra peaks are likely degradation products of Voriconazole. Common degradation pathways include hydrolysis and oxidation, which can lead to the formation of impurities such as Impurity A, Impurity D, and Voriconazole N-oxide.[7] Performing a forced degradation study can help in identifying these and other potential impurities.
Q5: Can I use PVC bags to store Voriconazole infusion solutions?
A5: While PVC bags have been used, studies have shown that Voriconazole can adsorb to the PVC material, leading to a decrease in the drug concentration over time, especially at room temperature.[5] If possible, using polyolefin bags or glass containers is preferable. If PVC bags must be used, it is advisable to use the solution shortly after preparation and store it under refrigeration.[5][6]
Q6: Is Voriconazole sensitive to light?
A6: There are conflicting reports on the photosensitivity of Voriconazole. Some forced degradation studies have found it to be stable under photolytic conditions.[1] However, other studies suggest that degradation can occur under severe light exposure.[14] As a precautionary measure, it is recommended to protect Voriconazole solutions from light.
Q7: What are the major known impurities of Voriconazole?
A7: Some of the identified impurities include Voriconazole N-oxide (also a major metabolite), and other degradation products that arise from hydrolysis and oxidation.[7][15] Specific process-related impurities are also known, and their identification and control are critical during drug manufacturing.[16][17]
References
- 1. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Physicochemical stability of voriconazole in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of extemporaneously prepared voriconazole ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability of frozen 1% voriconazole ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal HPLC column and troubleshooting common issues encountered during the separation of Voriconazole (B182144) and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for separating Voriconazole from its process-related impurities and degradation products?
A1: For the analysis of Voriconazole and its related substances, a reversed-phase C18 column is the most common starting point. Several studies have demonstrated successful separation using C18 columns with varying specifications.[1][2][3][4] An Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm) and an Inertsil ODS 3V (150 x 4.6 mm, 5 µm) have been shown to effectively separate Voriconazole from its synthetic impurities and degradation products.[1][5]
Q2: Are there specific United States Pharmacopeia (USP) recommendations for column selection?
A2: Yes, the USP recommends a column with L45 packing for the analysis of Voriconazole and its related substance B.[6][7] The ORpak CDBS-453 column is an example of a commercially available column that meets this requirement and satisfies the system suitability criteria for resolution.[6][7] For the analysis of Voriconazole Related Compound F, the USP has qualified the Metrosep A Supp 1 column.[8]
Q3: How can I achieve chiral separation of Voriconazole enantiomers?
A3: The chiral separation of Voriconazole enantiomers typically requires a chiral stationary phase or a chiral additive in the mobile phase. A Chiralcel-OD column (250mm x 4.6mm, 10µm) has been successfully used for this purpose.[9] Another approach involves using β-cyclodextrin and its derivatives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), as chiral additives in the mobile phase with a standard C18 or C8 column.[10][11] Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column has also been demonstrated as a rapid and effective method for enantiomeric separation.[12][13]
Experimental Protocols & Data
Below are tables summarizing the experimental conditions from various validated methods for the separation of Voriconazole and its related compounds.
Table 1: Achiral Separation of Voriconazole and Related Impurities
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm) | 50 mM Ammonium phosphate (B84403) dibasic buffer (pH 6.0) : Acetonitrile (52:48, v/v) | 1.0 | 250 | [1][2] |
| Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | Gradient: A: 0.05 M KH2PO4 (pH 2.5), B: Acetonitrile:Methanol (90:10, v/v) | 1.2 | 256 | [5] |
| Shodex ORpak CDBS-453 (150 mm x 4.6 mm) | Acetonitrile : 0.8 g/L Ammonium acetate (B1210297) (pH 5.0) (13:87, v/v) | 0.9 | 256 | [6] |
| Novapak C18 (150 mm x 3.9 mm, 4.0 µm) | Acetonitrile : Methanol : 0.1% TFA (pH 4.0) (15:30:55, v/v/v) | 1.0 | 256 | [14][15] |
| Hypersil C18 (250 x 4.6 mm) | Acetonitrile : Water (40:60, v/v) | 1.0 | Photodiode Array | [4] |
Table 2: Chiral Separation of Voriconazole Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm) | Methanol : Water (45:55, v/v) with 15.0 mmol·L-1 KH2PO4 and 10.0 mmol·L-1 SBE-β-CD | 1.0 | Not Specified | [10] |
| Chiralcel-OD (250mm x 4.6mm, 10µm) | n-hexane : ethanol (B145695) (9:1, v/v) | 1.0 | 254 | [9] |
| Chiralpak AD-H (250x30 mm, 5µ) (SFC) | CO2 : Methanol (90:10, v/v) | Not Specified | Not Specified | [12][13] |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate column for your specific analytical needs.
Caption: A flowchart guiding the column selection process for Voriconazole analysis.
Troubleshooting Guide
Problem: Peak Tailing
-
Possible Cause: Secondary interactions between the basic Voriconazole molecule and acidic silanol (B1196071) groups on the silica (B1680970) packing of the column.[16]
-
Solution:
-
Lower the pH of the mobile phase.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[16]
-
Use an end-capped or base-deactivated column.[17]
-
Problem: Poor Resolution / Co-elution of Peaks
-
Possible Cause: Inadequate separation efficiency of the column or non-optimal mobile phase composition.
-
Solution:
-
For achiral separations:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.
-
Modify the pH of the aqueous portion of the mobile phase.
-
Consider a different C18 column with a different bonding chemistry or particle size.
-
Switch to a gradient elution method if using isocratic.[5]
-
-
For chiral separations:
-
Problem: Noisy Baseline
-
Possible Cause: Contaminated mobile phase, column contamination, or detector lamp issues.[16]
-
Solution:
Problem: Retention Time Shifts
-
Possible Cause: Changes in mobile phase composition, fluctuating column temperature, or pump issues.[17]
-
Solution:
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shodexhplc.com [shodexhplc.com]
- 7. shodex.com [shodex.com]
- 8. Applying USP validated methods for separation column equivalency | Metrohm [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation and analysis of voriconazole enantiomers by HPL...: Ingenta Connect [ingentaconnect.com]
- 11. Continuous chiral separation process for high-speed countercurrent chromatography established and scaled up: A case of Voriconazole enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrar.org [ijrar.org]
- 13. sciensage.info [sciensage.info]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Overcoming Co-elution of Voriconazole Impurities in Liquid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the liquid chromatography analysis of Voriconazole and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Voriconazole that can co-elute?
A1: Voriconazole can have several process-related impurities and degradation products. Some commonly reported impurities that pose a risk of co-elution include Voriconazole Related Compound A, B, C, D, and E, as well as diastereomeric impurities.[1][2] Forced degradation studies show that Voriconazole can degrade under conditions of acid and base hydrolysis, and oxidation, forming specific impurities that may co-elute with the parent drug or other impurities if the chromatographic method is not optimized.[1][2]
Q2: How can I detect if I have a co-elution problem with my Voriconazole sample?
A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as shoulders or tailing. A shoulder on a peak is a strong indicator of a co-eluting impurity.[3]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A non-homogenous peak purity across the peak suggests the presence of more than one compound.[3]
-
Variable Results: Inconsistent quantification results for the main peak or impurities across different runs can also be a sign of co-elution.
Q3: What is a good starting point for an HPLC method to separate Voriconazole and its impurities?
A3: A robust starting point is a reversed-phase HPLC method using a C18 or ODS column. Several validated methods have been published that achieve good separation. For instance, a gradient method with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) has proven effective in separating Voriconazole from five potential impurities with a resolution of greater than 2.0 for all pairs.[2]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of Voriconazole and its impurities.
Step 1: Initial System Assessment
Before modifying the chromatographic method, it is crucial to ensure the HPLC system is functioning optimally.
-
Q: My peaks are broad and tailing, which might be masking a co-eluting impurity. What should I check first?
-
A: Broad and tailing peaks can indeed obscure co-elution. Before altering your method, verify the following:
-
Column Health: The column might be contaminated or have a void. Try flushing it with a strong solvent. If the issue persists, consider replacing the column.[4]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[4]
-
Flow Rate: Ensure the pump delivers a consistent and accurate flow rate.[4]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[4]
-
-
Step 2: Method Optimization
If the HPLC system is performing correctly, the next step is to optimize the chromatographic method to improve the separation.
-
Q: How can I improve the separation of a closely eluting impurity from Voriconazole using a C18 column?
-
A: For a standard C18 column, you can manipulate several parameters to enhance resolution:
-
Modify the Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.[5]
-
pH of the Aqueous Phase: Adjusting the pH of the buffer in the mobile phase can change the ionization state of Voriconazole and its impurities, which can significantly impact their retention and separation.[6]
-
-
Optimize the Gradient Profile:
-
Adjust the Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase run time and backpressure.[7]
-
Reduce the Flow Rate: A lower flow rate generally leads to better resolution, but at the cost of a longer analysis time.[7]
-
-
-
Q: What should I do if optimizing the mobile phase on my C18 column is not sufficient to resolve the co-eluting peaks?
-
A: If mobile phase optimization is unsuccessful, consider changing the stationary phase to one with a different selectivity.
-
Alternative C18 Columns: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding chemistry can provide the necessary change in selectivity.
-
Different Stationary Phases: Consider columns with different bonded phases, such as a phenyl-hexyl or a cyano (CN) column, which can offer different interactions with the analytes and potentially resolve the co-elution.[5]
-
-
Experimental Protocols
Below are detailed methodologies for two key experiments that can be used as a starting point for the separation of Voriconazole and its impurities.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a validated stability-indicating isocratic method.[1]
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm i.d., 5 µm)
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) phosphate dibasic buffer (pH adjusted to 6.0 with diluted orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
Protocol 2: Gradient RP-HPLC Method
This protocol is based on a validated method for the determination of Voriconazole and its degradation and diastereomeric impurities.[2]
-
Column: Inertsil ODS 3V (150 × 4.6 mm, 5 μm)
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH 2.5 buffer)
-
Mobile Phase B: A mixture of acetonitrile and methanol in a 90:10 (v/v) ratio
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 256 nm
-
Gradient Program:
-
A detailed gradient program would need to be optimized, but a good starting point would be a linear gradient from a low percentage of B to a high percentage of B over a sufficient time to elute all impurities and the active pharmaceutical ingredient.
-
Quantitative Data Summary
The following tables summarize typical retention times and resolution values for Voriconazole and its impurities from a validated isocratic HPLC method.[1]
Table 1: Retention Times of Voriconazole and Impurities
| Compound | Retention Time (min) |
| Impurity B | ~ 3.5 |
| Impurity C | ~ 4.4 |
| Voriconazole | ~ 5.1 |
| Impurity A | ~ 6.8 |
| Impurity D | ~ 7.7 |
Table 2: Resolution of Voriconazole and Impurities
| Peak Pair | Resolution (Rs) |
| Impurity B and Impurity C | > 4.0 |
| Impurity C and Voriconazole | > 4.0 |
| Voriconazole and Impurity A | > 4.0 |
| Impurity A and Impurity D | > 4.0 |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Logical Relationship for Method Development
Caption: Key parameters and their influence on method optimization goals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. chromblog.wordpress.com [chromblog.wordpress.com]
Forced degradation studies to identify potential Voriconazole degradants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Voriconazole.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for Voriconazole?
A1: Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting the drug substance, Voriconazole in this case, to various stress conditions that are more severe than accelerated stability conditions.[2] The goal is to identify the potential degradation products, establish the degradation pathways, and understand the intrinsic stability of the molecule.[1][3] This information is crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2]
Q2: Under which conditions is Voriconazole most susceptible to degradation?
A2: Voriconazole is particularly susceptible to degradation under alkaline (basic) hydrolysis.[4][5] It also shows significant degradation upon exposure to UVC radiation (254nm) and elevated temperatures when in solution.[6] The drug is relatively stable under acidic and neutral hydrolytic conditions, as well as to dry heat and oxidation, although some degradation can be observed.[2]
Q3: What are the major known degradation products of Voriconazole?
A3: Several degradation products of Voriconazole have been identified. Under acid and base hydrolysis, as well as thermal stress in water, Voriconazole can degrade to Impurity-A and Impurity-D.[7] Under oxidative stress, it primarily degrades to Impurity-D and other unknown degradants.[7] Other major degradation impurities that have been observed, particularly under basic and heat conditions, are deschloro and DFH impurities.[4][8] One of the major degradation products has been identified as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[6]
Q4: What is a suitable analytical method for separating Voriconazole from its degradants?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating Voriconazole from its degradation products.[1][2] Reversed-phase (RP-HPLC) with a C18 or C8 column and UV detection is frequently employed.[1] The mobile phase composition is typically a mixture of a buffer (e.g., phosphate (B84403) or ammonium) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very little degradation observed under stress conditions. | Stress conditions are not harsh enough (e.g., concentration of stressor, temperature, or duration of exposure is too low). | - Increase the concentration of the acid, base, or oxidizing agent. - Increase the temperature for thermal and hydrolytic stress. - Extend the duration of exposure to the stress condition. - Ensure direct and sufficient exposure to the light source for photolytic studies. |
| Complete degradation of Voriconazole. | Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Lower the temperature. - Reduce the exposure time.[2] |
| Poor resolution between Voriconazole and its degradation peaks in the chromatogram. | The analytical method is not stability-indicating. | - Optimize the HPLC method. This may involve: - Trying different stationary phases (e.g., C18, C8, phenyl).[7] - Adjusting the mobile phase composition (e.g., organic solvent ratio, buffer pH, and concentration).[7] - Modifying the flow rate and column temperature.[7] |
| Mass balance is not close to 100%. | - Some degradation products may not be eluting from the column or are not detected by the detector. - Co-elution of degradants with the main peak or other peaks. - The response factor of the degradation products is significantly different from that of Voriconazole. | - Use a gradient elution method to ensure all components are eluted. - Employ a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength for all components.[7] - If the structure of the degradant is known, determine its relative response factor. |
| Inconsistent or irreproducible degradation results. | - Variation in experimental parameters (e.g., temperature, concentration of reagents). - Instability of the degradation products themselves. | - Ensure precise control of all experimental parameters. - Analyze the samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Voriconazole
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 hours |
| 0.5 N HCl | Not specified | 48 hours | |
| 3 N HCl | Room Temperature | 150 minutes | |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 30 minutes |
| 0.5 N NaOH | Not specified | 48 hours | |
| Oxidative Degradation | 1% H₂O₂ | Bench Top | 30 minutes |
| 3.0% H₂O₂ | Not specified | 48 hours | |
| 30% w/v H₂O₂ | Room Temperature | 15 minutes | |
| Thermal Degradation | Dry Heat | 60°C | 24 hours |
| Dry Heat | 70°C | 48 hours | |
| Photolytic Degradation | UV and visible light | Not specified | 1.2 million lux hours and 200 watt h/m² |
| UV light (254 nm) | Not specified | 10 days |
This table presents a summary of conditions used in various studies and should be adapted based on specific experimental needs.[2][4][7]
Table 2: Reported Degradation of Voriconazole under Various Stress Conditions
| Stress Condition | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 1.6% | - | [4] |
| 12.1% | Imp-A, Imp-D | [7] | |
| 16.92% (after 60 min) | - | [9] | |
| Base Hydrolysis | 7.2% | deschloro, DFH impurities | [4] |
| - | Imp-A, Imp-D | [7] | |
| 55.58% (after 30 min) | - | [9] | |
| 82.33% | - | [1] | |
| Oxidative Degradation | 1.4% | - | [4] |
| - | Imp-D, unknown degradants | [7] | |
| 5.40% | - | [9] | |
| Thermal Degradation | - | deschloro, DFH impurities | [4] |
| 0.24% | - | [2] | |
| 7.55% | - | [1] | |
| Photolytic Degradation | Stable | - | [4] |
| No degradation | - | [7] | |
| 10.64% | - | [1] | |
| Water Hydrolysis (Heat) | 56.92% | Imp-A, Imp-D | [7][10] |
Experimental Protocols
A general protocol for conducting forced degradation studies on Voriconazole is outlined below. This should be adapted based on the specific objectives of the study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Voriconazole at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the Voriconazole stock solution with an equal volume of a strong acid (e.g., 0.1 N to 3 N HCl) and heat if necessary (e.g., at 60°C).[2][3][4] Periodically withdraw samples, neutralize with a suitable base (e.g., NaOH), and dilute to the target concentration for HPLC analysis.[3]
-
Base Hydrolysis: Mix the Voriconazole stock solution with an equal volume of a strong base (e.g., 0.1 N to 0.5 N NaOH) and maintain at a specific temperature (e.g., 60°C).[3][4] Periodically withdraw samples, neutralize with a suitable acid (e.g., HCl), and dilute for analysis.[3]
-
Oxidative Degradation: Treat the Voriconazole solution with hydrogen peroxide (e.g., 1% to 30%).[2][4] The reaction can be carried out at room temperature. After the specified time, dilute the sample for analysis. If necessary, heat the sample to remove excess hydrogen peroxide.[2]
-
Thermal Degradation: Expose a solid sample of Voriconazole to dry heat in an oven at a controlled temperature (e.g., 60-70°C) for a specified duration.[2][4] Dissolve the stressed sample in a suitable solvent and dilute for analysis.
-
Photolytic Degradation: Expose the Voriconazole solution or solid sample to a combination of UV and visible light in a photostability chamber.[4] A dark control sample should be stored under the same conditions but protected from light.[3]
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The HPLC system should be equipped with a C18 or similar column and a UV or PDA detector.[4][7]
-
The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.[4][7]
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of Voriconazole.
Caption: Potential degradation pathways of Voriconazole under various stress conditions.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Voricon-azole EP Impurity D Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Voriconazole EP impurity D, a critical quality attribute in the manufacturing of the antifungal agent Voriconazole. The selection of a robust and reliable analytical method is paramount for ensuring the safety and efficacy of the final drug product. This document presents a compilation of performance data from various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, along with detailed experimental protocols to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters of different chromatographic methods for the quantification of Voriconazole and its impurities, including impurity D. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: HPLC Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | LOQ to 0.6% | Not Specified | 0.25281–1.51690 μg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.99942 |
| Accuracy (% Recovery) | Not Specified | 96.3% to 103.2% | 89.3% to 100.3% |
| Precision (% RSD) | Not Specified | <3% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 2: UPLC Method Validation Parameters
| Parameter | Method 4 |
| Linearity Range | LOQ to 160% of specification limit |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 89% to 105.2% (at LOQ) |
| Precision (% RSD) | 4.8% (at LOQ) |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
Experimental Protocols
Detailed methodologies for the cited analytical methods are provided below. These protocols are intended to serve as a comprehensive guide for laboratory implementation.
Method 1: Stability-Indicating Gradient RP-HPLC Method[1][2]
-
Instrumentation: A gradient high-performance liquid chromatograph equipped with a photodiode array detector.
-
Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 μm.[1]
-
Mobile Phase:
-
Solvent A: 0.05 M potassium dihydrogen phosphate (B84403) (pH 2.5 buffer).[1]
-
Solvent B: Acetonitrile and methanol (B129727) (90:10 v/v).[1]
-
-
Gradient Program:
Time (min) % Solution B 0 20 20 40 38 60 40 20 | 45 | 20 |
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 20 μL.[1]
Method 2: Stability-Indicating HPLC Method[3]
-
Instrumentation: High-performance liquid chromatograph with a diode array detector.
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm), 5-µm particles.[2]
-
Mobile Phase: Not explicitly detailed, but involved separation of Voriconazole and impurities A, B, C, and D.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25ºC.[2]
-
Detection: Diode Array Detector (wavelength not specified).
Method 3: Isocratic HPLC Method for a Process-Related Impurity[4][5]
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% aqueous trifluoroacetate (B77799) buffer (pH 4.0) in a ratio of 15:30:55 (v/v/v).[3][4]
Method 4: Stability-Indicating RP-UPLC Method[6]
-
Instrumentation: Ultra-performance liquid chromatograph.
-
Column: HALO C18 (100 × 2.1 mm, 2.7 µm).[5]
-
Mobile Phase:
-
Buffer: 20 mM ammonium (B1175870) formate (B1220265) adjusted to pH 4.5 with formic acid.[5]
-
Organic Modifier: Acetonitrile.[5]
-
-
Gradient Program:
Time (min) % Solution B (Acetonitrile) 0 10 1 20 1.5 40 4 50 5 70 5.5 10 | 7 | 10 |
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 1 µL.[5]
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying pharmaceutical impurities, in accordance with ICH guidelines.
Caption: Workflow for Analytical Method Validation.
This guide demonstrates that both HPLC and UPLC methods are suitable for the quantification of Voriconazole EP impurity D. The choice between these methods will depend on the specific requirements of the laboratory, including desired analysis time, sensitivity, and available instrumentation. The provided protocols and validation data serve as a valuable resource for establishing a reliable analytical method for quality control and stability testing of Voriconazole.
References
- 1. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
HPLC vs. UPLC for Voriconazole Impurity Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Voriconazole (B182144), a broad-spectrum antifungal agent, requires rigorous analytical methods to detect and quantify any impurities. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this purpose. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of voriconazole, supported by experimental data from published studies.
The Fundamental Difference: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase used in the analytical column. HPLC typically utilizes columns with particle sizes of 3–5 µm, while UPLC employs columns with sub-2 µm particles. This smaller particle size in UPLC columns leads to a significant increase in chromatographic efficiency, resulting in sharper peaks, better resolution of closely eluting impurities, and faster analysis times. However, this enhanced performance comes with the requirement for specialized instrumentation capable of handling the much higher backpressures generated.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC systems for the analysis of voriconazole and its impurities are outlined below. These protocols are based on validated methods reported in the scientific literature.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating voriconazole from its potential degradation products and process-related impurities.[1]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 µm.[1]
-
Mobile Phase:
-
Solvent A: 0.05 M potassium dihydrogen phosphate (B84403) (pH 2.5 buffer).[1]
-
Solvent B: Acetonitrile and methanol (B129727) (90:10 v/v).[1]
-
-
Gradient Program: A gradient program is employed to ensure the effective separation of all impurities.
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 35 °C.
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 20 µL.
Stability-Indicating UPLC Method
The UPLC method offers a significant reduction in analysis time while maintaining excellent separation of voriconazole and its impurities.[2]
-
Instrumentation: A UPLC system with a UV detector.
-
Column: Acquity UPLC BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm.[2]
-
Mobile Phase:
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 255 nm.[2]
Quantitative Data Comparison
The following tables summarize the key performance parameters of the HPLC and UPLC methods for voriconazole impurity profiling, based on the referenced studies.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | UPLC Method |
| Column Dimensions | 150 × 4.6 mm | 100 mm x 2.1 mm |
| Particle Size | 5 µm | 1.7 µm |
| Flow Rate | 1.2 mL/min | 0.2 mL/min |
| Run Time | > 30 minutes | Significantly shorter |
| Resolution | Resolution of >2.0 for all impurity pairs[1] | Effective separation of impurities[2] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Specificity | The method is stability-indicating, with no interference from degradation products.[1] | The method is specific for voriconazole and its impurities.[2] |
| Linearity | Established over a defined concentration range. | Validated for linearity as per ICH guidelines.[2] |
| Accuracy | Recovery of impurities was determined to be within acceptable limits. | The method was validated for accuracy.[2] |
| Precision | The method was demonstrated to be precise. | The method was validated for precision.[2] |
| Robustness | The method's robustness was confirmed by deliberately varying experimental conditions.[1] | The developed UPLC method was validated for robustness.[2] |
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical comparison between HPLC and UPLC.
Caption: Experimental workflow for voriconazole impurity profiling.
Caption: Logical comparison of HPLC and UPLC characteristics.
Conclusion
Both HPLC and UPLC are powerful techniques for the impurity profiling of voriconazole. The choice between the two often depends on the specific needs of the laboratory.
-
HPLC remains a robust and reliable technique, particularly for laboratories with established methods and instrumentation. It provides adequate separation for routine quality control.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For high-throughput environments and in-depth impurity characterization where the detection of trace-level impurities is critical, UPLC is the superior choice. The substantial reduction in analysis time and solvent consumption also leads to increased operational efficiency and cost savings in the long run.
For the development of new, highly efficient, and sensitive methods for voriconazole impurity profiling, UPLC represents the state-of-the-art technology. However, validated HPLC methods continue to be a valuable and widely used tool in pharmaceutical quality control.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Voriconazole in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Voriconazole (B182144) in various biological matrices, including plasma, serum, and urine. A critical aspect of bioanalytical method development, cross-validation, ensures the reliability and consistency of results when a method is applied across different matrices or when different analytical techniques are employed. This document outlines detailed experimental protocols, presents key validation parameters in a comparative format, and discusses the principles of analytical method cross-validation.
The Importance of Cross-Validation
Cross-validation is the process of demonstrating that a particular analytical method provides comparable results for a given analyte in different biological matrices. This is crucial in drug development and clinical monitoring, where samples may be collected in various forms (e.g., plasma, urine). Regulatory bodies like the FDA and EMA provide guidelines on when cross-validation is necessary, such as when changing from one matrix to another or when transferring a method between laboratories. The goal is to ensure that the data generated, regardless of the matrix, is accurate and reliable.
A typical cross-validation workflow involves establishing a validated reference method and then comparing the performance of the method in a new matrix against this reference. Key validation parameters such as accuracy, precision, and linearity are assessed to ensure they meet acceptance criteria.
Caption: General Workflow for Analytical Method Cross-Validation.
Comparative Analysis of Analytical Methods
Voriconazole concentration in biological fluids is commonly determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and microbiological assays. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.
Experimental Protocol (LC-MS/MS for Voriconazole in Plasma)
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique. To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing an internal standard (e.g., fluconazole (B54011) or a deuterated analog of voriconazole) is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then typically diluted before injection into the LC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used for separation.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1]
-
Flow Rate: Typical flow rates range from 0.4 to 1 mL/min.[2][3]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for voriconazole and the internal standard. Common transitions for voriconazole are m/z 350.1 → 281.1 and 350.1 → 127.0.[1][4]
-
Experimental Protocol (LC-MS/MS for Voriconazole in Urine)
The protocol for urine is similar to that for plasma, with minor modifications in the sample preparation step. Due to the lower protein content in urine, a simple dilution step may be sufficient, or a protein precipitation step can be used to ensure the removal of any potential interferences.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Voriconazole in Plasma and Serum
| Parameter | Plasma | Serum |
| Linearity Range | 0.05 - 10 µg/mL[1] | 0.1 - 10.0 µg/mL[5] |
| Internal Standard | Fluconazole[1] | D3-voriconazole[5] |
| Intra-day Precision (%CV) | < 9%[1] | < 5%[5] |
| Inter-day Precision (%CV) | < 9%[1] | < 5%[5] |
| Accuracy (% Bias) | Within ±9%[1] | Within ±11% (compared to HPLC-UV)[5] |
| Recovery | > 85%[1] | ~69%[5] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] | 0.1 µg/mL[5] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS, although it may have lower sensitivity.
Experimental Protocol (HPLC-UV for Voriconazole in Plasma/Serum)
-
Sample Preparation: Similar to LC-MS/MS methods, protein precipitation with methanol (B129727) or acetonitrile is a common approach.[6] Solid-phase extraction (SPE) can also be used for cleaner extracts.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is standard.[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer is typically used.[7]
-
Flow Rate: Flow rates are generally in the range of 0.8 to 1.5 mL/min.[7]
-
Detection: UV detection is performed at a wavelength of approximately 256 nm.[7]
-
Table 2: Comparison of HPLC-UV Method Validation Parameters for Voriconazole in Plasma and Serum
| Parameter | Plasma | Serum |
| Linearity Range | 0.125 - 12.5 µg/mL[6] | 0.1 - 10 mg/L |
| Internal Standard | Ketoconazole[6] | Clonazepam |
| Intra-day Precision (%CV) | 0.9 - 2.2%[6] | < 6% |
| Inter-day Precision (%CV) | 1.3 - 6.1%[6] | < 6% |
| Accuracy (% Bias) | -4.2 to 1.6%[6] | 97 - 106% of nominal |
| Recovery | > 97.8%[6] | 96.4% |
| Lower Limit of Quantification (LLOQ) | 0.125 µg/mL[6] | 0.1 mg/L |
Microbiological Assay
Microbiological assays, or bioassays, measure the biological activity of an antimicrobial agent. They are generally less specific than chromatographic methods but can be a cost-effective alternative.
Experimental Protocol (Microbiological Assay for Voriconazole in Serum)
-
Principle: The assay is based on the diffusion of the antifungal agent from a sample into an agar (B569324) medium inoculated with a susceptible microorganism (e.g., Candida kefyr or Candida albicans). The diameter of the resulting zone of growth inhibition is proportional to the concentration of the active drug.[8][9]
-
Procedure:
-
Prepare agar plates seeded with a standardized inoculum of the test microorganism.
-
Create wells in the agar.
-
Add standards, quality controls, and unknown samples to the wells.
-
Incubate the plates under controlled conditions.
-
Measure the diameter of the inhibition zones.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the concentration and determine the concentration of the unknown samples.[8]
-
Table 3: Validation Parameters for Microbiological Assay of Voriconazole in Serum
| Parameter | Serum |
| Linearity Range | 0.25 - 8 µg/mL[8] |
| Test Microorganism | Candida kefyr ATCC 28838[8] |
| Within-day Precision (%CV) | < 12%[8] |
| Between-day Precision (%CV) | < 12%[8] |
| Accuracy (%RE) | Within ±15%[8] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL[8] |
Considerations for Cross-Matrix Validation
When adapting an analytical method from one matrix to another, several factors must be considered:
-
Matrix Effects: Different biological matrices contain varying levels of endogenous components (e.g., proteins, lipids, salts) that can interfere with the analysis. These matrix effects can cause ion suppression or enhancement in LC-MS/MS or co-eluting peaks in HPLC-UV, affecting the accuracy and precision of the method.
-
Analyte Stability: The stability of voriconazole may differ between matrices due to variations in pH, enzymatic activity, and storage conditions. Stability studies, including freeze-thaw cycles and long-term storage, should be conducted in each matrix.
-
Sample Preparation: The sample preparation procedure may need to be optimized for each matrix to ensure efficient extraction of the analyte and removal of interfering substances. For example, a more rigorous cleanup step might be necessary for a more complex matrix.
-
Metabolites: The profile of metabolites can vary between matrices. It is important to ensure that the analytical method can distinguish the parent drug from its metabolites, especially if the metabolites have pharmacological activity or can interfere with the quantification of the parent drug.
Conclusion
The choice of an analytical method for voriconazole quantification depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations need to be accurately measured. HPLC-UV provides a robust and cost-effective alternative for routine analysis. Microbiological assays, while less specific, can be a valuable tool for assessing the overall antifungal activity.
When applying a method to different biological matrices, a thorough cross-validation is essential to ensure the reliability and comparability of the results. This guide provides a framework for understanding and comparing the available methods, facilitating the selection of the most appropriate technique for a given application and highlighting the critical parameters to consider during cross-validation.
References
- 1. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
Linearity, accuracy, and precision for Voriconazole impurity D-d3 assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance characteristics—specifically linearity, accuracy, and precision—for the quantification of Voriconazole impurity D. While specific data for an assay utilizing a deuterated internal standard for this particular impurity (Voriconazole impurity D-d3) is not publicly available, this document consolidates published data on established High-Performance Liquid Chromatography (HPLC) methods for Voriconazole impurity D. Furthermore, it discusses the theoretical and practical advantages of employing a deuterated internal standard in such analytical assays.
The Role of Deuterated Internal Standards
In quantitative analysis, particularly in chromatography coupled with mass spectrometry, internal standards are crucial for achieving high accuracy and precision.[1][2] A deuterated internal standard, such as Voriconazole impurity D-d3, is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This isotopic substitution results in a compound that is chemically identical to the analyte but has a different mass.
The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][2] This leads to more robust and reliable quantification. While the data presented below is for assays that may not have employed a deuterated internal standard, the use of Voriconazole impurity D-d3 would be expected to further enhance the accuracy and precision of the measurements.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Voriconazole impurity D by HPLC, based on methodologies described in the scientific literature.[3][4][5]
Chromatographic Conditions:
-
Column: A common choice is a C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) phosphate (B84403) dibasic buffer, pH adjusted to 6.0) and an organic solvent like acetonitrile.[3] The elution can be either isocratic (constant mobile phase composition) or gradient (varying mobile phase composition).
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[3]
-
Detection: UV detection at a wavelength of 250 nm or 256 nm is common for Voriconazole and its impurities.[3][5]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C.[3]
-
Injection Volume: A standard injection volume is 20 µL.[3]
Sample Preparation:
Standard and sample solutions are typically prepared by dissolving the substance in the mobile phase or a suitable diluent. For the analysis of impurities, a stock solution of the impurity is prepared and then diluted to various concentrations to establish linearity and assess accuracy and precision.
Data Presentation: Linearity, Accuracy, and Precision
The following tables summarize the performance characteristics of a validated HPLC method for the determination of Voriconazole impurity D, as reported in a study on the optical purity of Voriconazole.[5]
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.
| Parameter | Value | Reference |
| Concentration Range | 0.600 µg/mL to 1.500 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.9999 | [5] |
Accuracy
Accuracy is the closeness of the measured value to the true value and is often expressed as the percentage recovery.
| Spiked Concentration Level | Mean Recovery (%) | Reference |
| Low | 93.75 | [5] |
| Medium | 102.27 | [5] |
| High | Not Specified | [5] |
Precision
Precision refers to the closeness of repeated measurements and is typically expressed as the Relative Standard Deviation (%RSD).
| Precision Type | %RSD | Reference |
| Intra-assay Precision | < 2% | [5] |
| Inter-assay Precision | < 2% | [5] |
Another study on a stability-indicating HPLC method for Voriconazole and its related substances, including impurity D, also reported validation data.[3]
| Parameter | Value | Reference |
| Linearity | ||
| Correlation Coefficient (r²) | > 0.997 | [3] |
| Accuracy | ||
| Recovery | 96.3% to 103.2% | [3] |
| Precision | ||
| %RSD for Related Substances | < 3% | [3] |
| %RSD for Intermediate Precision | < 4% | [3] |
Mandatory Visualizations
Experimental Workflow for Voriconazole Impurity D Assay
Caption: A typical experimental workflow for the quantification of Voriconazole impurity D using HPLC.
Relationship Between Linearity, Accuracy, and Precision
Caption: The relationship between linearity, accuracy, and precision as core components of a validated analytical method.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmf.kg.ac.rs [pmf.kg.ac.rs]
Determining Analytical Performance: A Comparison Guide for Voriconazole Impurity Analysis
For researchers, scientists, and drug development professionals, establishing robust analytical methods for impurity detection is paramount to ensuring the safety and efficacy of pharmaceutical products like Voriconazole (B182144). This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Voriconazole impurities, supported by experimental data and detailed protocols.
The accurate determination of LOD and LOQ is a critical component of validating analytical procedures, as mandated by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] These parameters define the lower limits of an analytical method's performance, ensuring that even trace amounts of impurities can be reliably detected and quantified.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy.[2][4] In contrast, the Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[2][4] For impurity analysis, the LOQ must be at or below the reporting threshold for impurities.[5][6]
Several approaches are recommended for determining LOD and LOQ, including:
-
Visual Evaluation: Based on the minimum concentration at which the analyte can be visually detected.[7]
-
Signal-to-Noise Ratio: This approach is commonly used for methods that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[4][7]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: LOD and LOQ can be calculated using the following formulas:
Comparison of Analytical Methods for Voriconazole Impurities
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Voriconazole and its impurities. The following tables summarize the LOD and LOQ values obtained in various studies.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods are widely used for routine quality control due to their robustness and reliability.
| Impurity | LOD | LOQ | Analytical Method |
| Impurity A | 0.01% | 0.04% | Isocratic RP-HPLC with UV detection at 250 nm.[9] |
| Impurity B | 0.02% | 0.05% | Isocratic RP-HPLC with UV detection at 250 nm.[9] |
| Impurity C | 0.02% | 0.05% | Isocratic RP-HPLC with UV detection at 250 nm.[9] |
| Impurity D | 0.02% | 0.06% | Isocratic RP-HPLC with UV detection at 250 nm.[9] |
| Deschloro Impurity | - | 0.22 µg/mL | Gradient RP-HPLC with UV detection at 256 nm.[10] |
| DFH Impurity | - | 0.15 µg/mL | Gradient RP-HPLC with UV detection at 256 nm.[10] |
| Voriconazole | 0.005 µg/mL | 0.015 µg/mL | RP-HPLC with UV detection at 237 nm.[11] |
| Impurity-E | 2.0 µg/mL | 6.0 µg/mL | RP-HPLC with UV detection at 286 nm.[12] |
Ultra-High-Performance Liquid Chromatography (UPLC) Methods
UPLC methods offer advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.
| Analyte | LLOQ | Analytical Method |
| Voriconazole | 2.0 ng/mL | UPLC-MS/MS with electrospray ionization.[13] |
| Voriconazole | 0.10 µg/mL | UPLC-MS/MS with Multiple Reaction Monitoring.[14][15] |
Experimental Protocols
Isocratic RP-HPLC Method for Voriconazole and its Related Substances[9]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) phosphate (B84403) dibasic buffer (pH adjusted to 6.0) and acetonitrile (B52724) (52:48, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Voriconazole (500 µg/mL) and a stock solution of a mixture of impurities (250 µg/mL) are prepared in the mobile phase. Working solutions are prepared by diluting the stock solutions.
-
LOD and LOQ Determination: Determined based on the signal-to-noise ratio, where a ratio of 3:1 was used for LOD and 10:1 for LOQ.
Gradient RP-HPLC Method for Voriconazole and its Degradation Impurities[10]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 μm.
-
Mobile Phase:
-
Solvent A: 0.05 M potassium dihydrogen phosphate (pH 2.5 buffer).
-
Solvent B: Mixture of acetonitrile and methanol (B129727) (90:10, v/v).
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 256 nm.
-
LOD and LOQ Determination: Estimated as the amounts for which the signal-to-noise ratios were 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions of known concentration.
UPLC-MS/MS Method for Voriconazole in Human Plasma[13]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: Isocratic mixture of acetonitrile and water containing 1% formic acid (45:55, v/v).
-
Flow Rate: 0.50 mL/min.
-
Ionization: Positive ion electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
LLOQ Determination: The lower limit of quantification was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the determination of LOD and LOQ based on the ICH guidelines.
Caption: Workflow for LOD and LOQ determination.
The logical relationship for selecting an appropriate analytical method often involves balancing sensitivity requirements with practical laboratory capabilities.
Caption: Method selection logic for impurity analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. extranet.who.int [extranet.who.int]
- 7. impurity profiling LOD LOQ – Pharma Validation [pharmavalidation.in]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caribjscitech.com [caribjscitech.com]
- 13. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 15. scirp.org [scirp.org]
The Clear Advantage: Why Voriconazole EP Impurity D-d3 Outperforms Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals dedicated to achieving the highest degree of accuracy and precision in the quantification of pharmaceutical impurities, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the deuterated internal standard, Voriconazole EP Impurity D-d3, and non-deuterated (structural analog) internal standards. The evidence, supported by established principles of bioanalytical method validation, overwhelmingly demonstrates the superior performance of the stable isotope-labeled standard in mitigating analytical variability and ensuring data integrity.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting variations that can occur throughout the analytical workflow, from sample preparation to instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure that it is affected in the same way by these variables. The two main types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, and non-deuterated or structural analog internal standards.
A SIL-IS is chemically identical to the analyte, with the key difference being the replacement of one or more atoms with their heavier, stable isotopes (e.g., deuterium (B1214612) for hydrogen). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical nature ensures they behave similarly during extraction, chromatography, and ionization. In contrast, a non-deuterated internal standard is a different molecule that is structurally similar to the analyte. While more readily available and often less expensive, these structural analogs can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, leading to less reliable data.
Quantitative Performance: A Head-to-Head Comparison
The use of a deuterated internal standard like this compound consistently results in superior assay performance in terms of accuracy, precision, and robustness. The following tables summarize the expected performance characteristics based on typical results from bioanalytical method validation studies comparing stable isotope-labeled and non-deuterated internal standards.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (SIL-IS) | Non-Deuterated Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | The SIL-IS co-elutes with the analyte, ensuring it experiences the same matrix effects and leading to more effective normalization and higher accuracy.[2] |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | The near-identical chemical and physical properties of the SIL-IS allow it to closely track the analyte's behavior throughout the analytical process, resulting in significantly better precision. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As the SIL-IS and analyte are affected by matrix components in the same way, the ratio of their responses remains constant, effectively mitigating ion suppression or enhancement.[2] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | While both can achieve acceptable linearity, the lower variability with a SIL-IS often leads to a more consistent and reliable calibration curve. |
| Limit of Quantification (LOQ) | Potentially lower | May be higher | Improved signal-to-noise ratio due to better correction of variability can lead to a lower and more robust LOQ. |
Table 2: Impact on Data Reliability and Efficiency
| Aspect | This compound (SIL-IS) | Non-Deuterated Internal Standard | Advantage of Deuterated Standard |
| Data Integrity | High | Moderate to Low | Provides greater confidence in the generated data, which is crucial for regulatory submissions. |
| Need for Reanalysis | Reduced | Increased | Robustness of the method minimizes the need for costly and time-consuming sample reanalysis. |
| Method Development Time | Potentially shorter | Can be longer | The predictable behavior of a SIL-IS can streamline the method development and validation process. |
| Regulatory Scrutiny | Lower | Higher | Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays.[3] |
Experimental Protocols
To objectively compare the performance of this compound against a non-deuterated internal standard, a robust bioanalytical method validation should be conducted. The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Voriconazole EP Impurity D.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of Voriconazole EP Impurity D in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solutions:
-
Prepare a stock solution of this compound in methanol (B129727) at 1 mg/mL.
-
Prepare a stock solution of a suitable non-deuterated internal standard (e.g., a structural analog) in methanol at 1 mg/mL.
-
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare working solutions of both internal standards at a constant concentration to be added to all samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of the plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standards would need to be optimized.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[3][4]
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Voriconazole EP Impurity D.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of related substances in the antifungal agent Voriconazole, in accordance with International Council for Harmonisation (ICH) guidelines. Ensuring the purity and quality of pharmaceutical products is paramount, and the validation of analytical procedures is a critical step in this process. This document offers a detailed look at various analytical techniques, presenting experimental data to support their performance and adherence to ICH Q2(R1) principles.
Understanding the ICH Framework for Analytical Method Validation
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the validation characteristics needed for various analytical tests. For the determination of related substances (impurities), the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Below is a generalized workflow for the validation of an analytical method for related substances as per ICH guidelines.
Comparative Analysis of Analytical Methods for Voriconazole Related Substances
Several analytical techniques have been successfully validated for the determination of Voriconazole and its related substances. The most common are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both typically employing reversed-phase columns with UV detection. However, for specific impurities that lack a UV chromophore, alternative methods like Ion Chromatography (IC) are necessary.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted method for the analysis of pharmaceutical impurities due to its robustness and versatility.
Experimental Protocol:
A stability-indicating RP-HPLC method was developed and validated for the determination of Voriconazole and its related substances.[1][2]
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) phosphate (B84403) dibasic buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (B52724) in a 52:48 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 250 nm[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: Not specified in the abstract.
-
Sample Preparation: A stock solution of Voriconazole (500 µg/mL) was prepared in the mobile phase. Working solutions for related substance determination were prepared at 250 µg/mL.[1]
Validation Data Summary:
| Validation Parameter | Result |
| Specificity | The method was able to separate Voriconazole from its synthetic impurities and degradation products formed under stress conditions (UV light, hydrolysis, acid, base, oxidation). Mass balance was close to 99.7%.[1][2] |
| Linearity | Not explicitly quantified in the provided abstract. |
| Accuracy | Not explicitly quantified in the provided abstract, but the method was stated to be accurate.[1][2] |
| Precision | The %RSD for the assay of Voriconazole was within 0.7%, and for the related substances, it was within 3%.[1] |
| LOD & LOQ | Not specified in the provided abstract. |
| Robustness | The method was found to be robust.[1][2] |
| Solution Stability | Spiked sample solutions were stable at room temperature for 48 hours.[1] |
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over traditional HPLC in terms of speed, resolution, and solvent consumption.
Experimental Protocol:
A rapid and sensitive stability-indicating UPLC method was developed for the determination of Voriconazole.[3]
-
Column: C-18 column
-
Mobile Phase: Sodium dihydrogen orthophosphate and acetonitrile in a 50:50 ratio, with the pH adjusted to 5.50 ± 0.05 with dilute NaOH.[3]
-
Flow Rate: 0.5 mL/min[3]
-
Detection Wavelength: 254 nm[3]
-
Run Time: 1 minute[3]
Validation Data Summary:
| Validation Parameter | Result |
| Specificity | The method was shown to be specific through forced degradation studies under acid, alkali, peroxide, thermal, water, and UV conditions.[3] |
| Linearity | Not explicitly quantified in the provided abstract. |
| Accuracy | The method was found to be accurate.[3] |
| Precision | The method was found to be precise.[3] |
| LOD & LOQ | Not specified in the provided abstract. |
| Robustness | The method was demonstrated to be robust.[3] |
| Ruggedness | The method was found to be rugged.[3] |
| Solution Stability | The sample and standard solutions were found to be stable.[3] |
Method 3: Ion Chromatography (IC) for Voriconazole Related Compound F
For certain related substances that lack a UV chromophore, alternative detection methods are required. Ion chromatography with suppressed conductivity detection is a suitable technique for such compounds.
Experimental Protocol:
An IC method was developed for the determination of Voriconazole Related Compound F.
-
Column: Dionex OmniPac PAX-100 (4 × 250 mm) Analytical Column with a Dionex OmniPac PAX-100 (4 × 50 mm) Guard Column.
-
Eluent: 1 mM NaOH/25% CH3OH.
-
Flow Rate: 1 mL/min.
-
Detection: Suppressed conductivity.
-
Sample Preparation: A 10 mg/mL stock solution of Voriconazole was prepared. Spiked samples were prepared to contain 0.01–0.20% of Voriconazole Related Compound F.
Validation Data Summary:
| Validation Parameter | Result |
| Specificity | The method demonstrated the ability to separate Voriconazole Related Compound F from chloride. |
| Linearity | Not explicitly quantified in the provided application note summary. |
| Accuracy | The method was found to be accurate. |
| Precision | The method was found to be repeatable. |
| LOD | 0.04 µg/mL (corresponding to 0.002% in a 5 mg/mL Voriconazole solution). |
| LOQ | 0.1 µg/mL. |
| Robustness | Not explicitly mentioned in the provided summary. |
Conclusion
The choice of analytical method for the determination of Voriconazole related substances depends on the specific impurities being monitored and the desired performance characteristics.
-
RP-HPLC remains a robust and reliable method for routine quality control, with well-established validation protocols.
-
UPLC offers significant improvements in speed and efficiency, making it suitable for high-throughput environments.
-
Ion Chromatography is an essential alternative for the analysis of non-chromophoric impurities, ensuring comprehensive control over the purity of the drug substance.
All presented methods have been shown to be suitable for their intended purpose and validated in accordance with ICH guidelines, providing accurate and reliable data for the quality assessment of Voriconazole. Researchers and drug development professionals should select the most appropriate method based on their specific needs and available instrumentation.
References
A Guide to Inter-Laboratory Comparison of Voriconazole Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in Voriconazole (B182144). The information presented is synthesized from published analytical method validations and is intended to assist laboratories in selecting and implementing robust analytical protocols, as well as understanding the expected performance of these methods. While direct inter-laboratory comparison studies with multiple participating laboratories analyzing identical samples are not publicly available, this guide offers a foundational comparison based on independently validated methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of various High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Voriconazole and its impurities. These tables provide a clear comparison of the experimental conditions and the performance characteristics of each method.
Table 1: Chromatographic Conditions for Voriconazole Impurity Analysis
| Method Reference | Analytical Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) |
| Method A[1] | HPLC | Novapak C18, 150 x 3.9 mm, 4.0 µm | Acetonitrile (B52724), methanol (B129727), and 0.1% aqueous trifluoroacetate (B77799) buffer (pH 4.0) (15:30:55 v/v/v) | 1.0 | 256 | 45 |
| Method B[2] | HPLC | Inertsil ODS 3V, 150 x 4.6 mm, 5 µm | Solvent A: 0.05 M potassium dihydrogen phosphate (B84403) (pH 2.5); Solvent B: Acetonitrile and methanol (90:10 v/v) | 1.2 | 256 | Not Specified |
| Method C[3] | HPLC | C18, Phenyl, or Cyan column | Buffer (pH 2-9) and an organic solvent (e.g., acetonitrile) | 1.0 | 256 | 25 |
| Method D[4][5] | HPLC | Brush-type (Pirkle-type) stationary phase | Triethylamine-formate buffer (pH 5.0), methanol, and acetonitrile (80:15:5 v/v/v) | 1.0 | 256 | 30 |
Table 2: Performance Characteristics of Voriconazole Impurity Analysis Methods
| Method Reference | Impurity | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Method A[1] | IMP-5.312 | 0.25281–1.51690 | > 0.99942 | 89.3 - 100.3 | Not Specified | Not Specified | Not Specified |
| Method B[2] | 5 impurities | Not Specified | Not Specified | Not Specified | < 2.0 | Not Specified | Not Specified |
| Method C[3] | Related Substances | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Method D[4][5] | Impurity D (ent-voriconazole) | 0.600 - 1.500 | > 0.9999 | 93.75 - 102.27 | < 2.0 | 0.500 | 0.600 |
Experimental Protocols
Below is a detailed, representative experimental protocol for the analysis of Voriconazole impurities by HPLC, synthesized from common practices found in the referenced literature.[1][2][6]
Objective: To quantify known and unknown impurities in a Voriconazole active pharmaceutical ingredient (API) or drug product.
1. Materials and Reagents:
-
Voriconazole reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic System:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.05 M potassium dihydrogen phosphate solution in water. Adjust the pH to 2.5 with phosphoric acid. Filter and degas.[2]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v). Filter and degas.[2]
-
Diluent: A mixture of mobile phase A and mobile phase B in a suitable ratio (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Voriconazole and its impurity reference standards in the diluent to prepare a stock solution. Further dilute to achieve a final concentration suitable for analysis (e.g., 1 µg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the Voriconazole sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).[1]
4. Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.2 mL/min[2]
-
Injection Volume: 20 µL[1]
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25.1-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.
-
5. Data Analysis:
-
Identify the peaks of Voriconazole and its impurities based on their retention times compared to the standard solutions.
-
Calculate the concentration of each impurity using the peak area and the response factor relative to the Voriconazole peak or the respective impurity standard.
Mandatory Visualization
Caption: Experimental workflow for Voriconazole impurity analysis by HPLC.
Caption: Logical relationship for inter-laboratory method comparison.
References
- 1. akjournals.com [akjournals.com]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 6. academic.oup.com [academic.oup.com]
Navigating the Labyrinth of Voriconazole Impurities: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and stability of Voriconazole (B182144), a critical antifungal agent, is paramount. This guide provides a comprehensive comparison of analytical methods for the specific and selective determination of Voriconazole and its impurities, supported by experimental data and detailed protocols to aid in method selection and implementation.
The accurate detection and quantification of impurities in pharmaceutical products are crucial for guaranteeing their safety and efficacy. Voriconazole, a broad-spectrum triazole antifungal, can present various impurities arising from its synthesis or degradation. This guide delves into the most common and robust analytical techniques employed to ensure the quality of Voriconazole, focusing on their specificity and selectivity.
Performance Comparison of Analytical Methods
The choice of an analytical method for Voriconazole impurity analysis depends on several factors, including the specific impurities of interest, the required sensitivity, and the purpose of the analysis (e.g., routine quality control, stability studies, or chiral purity assessment). The following tables summarize the performance of various High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC) methods.
High-Performance Liquid Chromatography (HPLC-UV) Methods
Reverse-phase HPLC with UV detection is a widely used technique for the routine analysis of Voriconazole and its related substances.[1][2][3] These methods are valued for their robustness, cost-effectiveness, and ability to separate a range of impurities.
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Column | Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | Novapak C18 (150 mm x 3.9 mm, 4.0 µm) |
| Mobile Phase | 50 mM Ammonium phosphate (B84403) dibasic buffer (pH 6.0):Acetonitrile (52:48, v/v) | Gradient of 0.05 M Potassium dihydrogen phosphate (pH 2.5) and Acetonitrile:Methanol (B129727) (90:10, v/v) | 0.1% aqueous trifluoroacetic acid buffer (pH 4.0):Methanol:Acetonitrile (55:30:15, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | 250 nm | 256 nm | 256 nm |
| LOD | Imp-A: 0.01%, Imp-B, C, D: 0.02% | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | 0.25281 µg/mL |
| Linearity Range | Not Specified | Not Specified | 0.25281–1.51690 μg mL−1 |
| Accuracy (% Recovery) | Impurities: 96.3% to 103.2% | Not Specified | 89.3% to 100.3% |
| Precision (%RSD) | Impurities: < 3% | < 2% for impurities | Not Specified |
Chiral Separation Methods
As Voriconazole possesses chiral centers, the separation of its enantiomers is critical. Chiral HPLC and SFC are the primary techniques for this purpose.[5][6][7]
| Parameter | Chiral HPLC[7] | Chiral SFC[5][6] |
| Column | Chiralcel-OD (250mm × 4.6mm, 10µm) | Chiralpak AD-H (250x30 mm, 5µm) |
| Mobile Phase | n-hexane:ethanol (9:1 v/v) | Supercritical CO2:methanol (90:10% v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | 254 nm | Not Specified |
| LOD | 0.0075% for (2S, 3R) enantiomer | Not Specified |
| LOQ | 0.021% for (2S, 3R) enantiomer | Not Specified |
| Resolution (Rs) | ~3.0 | 5.4 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
For highly sensitive and selective detection, particularly in complex matrices like plasma, LC-MS/MS methods are employed.[8][9] These methods are ideal for therapeutic drug monitoring and impurity identification at trace levels.
| Parameter | Method 1[8] | Method 2[9] |
| Column | C18 (2.7 μm, 3.0 × 50 mm) | SB C18 |
| Mobile Phase | Acetonitrile:0.1% formic acid in 10 mM Ammonium acetate (B1210297) (50:50 v/v) | Methanol and water |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Detection | MRM mode (m/z 350.10→281.10) | MRM mode (m/z 350–280.9) |
| Linearity Range | 0.05–10 µg/mL | 0.1–10.0 µg/mL |
| Accuracy (% Inter- and Intra-day) | < 9% | Not Specified |
| Precision (%RSD Inter- and Intra-day) | < 9% | < 7.68% and < 8.97% |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for some of the key experiments.
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[1][2][10]
Objective: To evaluate the ability of the method to separate Voriconazole from its degradation products.
Protocol:
-
Acid Hydrolysis: Treat Voriconazole solution with 0.5N HCl and heat at 60°C for 48 hours.[1] Neutralize with an equivalent amount of base before analysis.[10]
-
Base Hydrolysis: Treat Voriconazole solution with 0.5N NaOH and heat at 60°C for 48 hours.[1] Neutralize with an equivalent amount of acid before analysis.[10]
-
Oxidative Degradation: Treat Voriconazole solution with 3.0% H2O2 for 48 hours.[1]
-
Thermal Degradation: Expose solid Voriconazole to heat (e.g., 60°C).
-
Photolytic Degradation: Expose Voriconazole solution to UV light (254 nm) for 10 days.[1]
-
Analysis: Analyze the stressed samples using the developed HPLC method and check for the resolution between the parent drug and any degradation products. The mass balance should be close to 100%.[1][2]
Chiral Purity Analysis by SFC
Objective: To separate and quantify the enantiomeric impurity of Voriconazole.
Protocol:
-
Chromatographic System: A supercritical fluid chromatograph.[11]
-
Mobile Phase: A mixture of supercritical CO2 and methanol (90:10% v/v).[5][11]
-
Modifiers: Acidic (Trifluoroacetic acid - TFA) or basic (Diethanolamine - DEA) modifiers can be added to the mobile phase to improve separation.[5][11]
-
Sample Preparation: Dissolve the Voriconazole sample in a suitable solvent (e.g., ethanol).
-
Analysis: Inject the sample and monitor the separation of the enantiomers. The resolution between the peaks should be greater than 1.5 for baseline separation.
Method Selection Workflow
The selection of an appropriate analytical method is a critical step in the drug development process. The following diagram illustrates a logical workflow for choosing a suitable method for Voriconazole impurity analysis.
Caption: A workflow for selecting an analytical method for Voriconazole impurity analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. ijrar.org [ijrar.org]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Mass Balance Studies in Voriconazole Forced Degradation
For drug development and regulatory submission, understanding a drug's stability profile is critical. Forced degradation studies, which intentionally stress a drug substance, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. A key component of these studies is the mass balance, which reconciles the loss of the active pharmaceutical ingredient (API) with the formation of degradation products, ensuring that all major degradants are detected.[1][2]
This guide compares the outcomes of forced degradation studies on Voriconazole (B182144), a broad-spectrum triazole antifungal agent. It provides a summary of the drug's stability under various stress conditions and details the analytical methodology used to achieve a successful mass balance.
Experimental Protocols
The methodologies outlined below are synthesized from validated stability-indicating HPLC methods developed for Voriconazole.[3][4][5]
1. Materials and Reagents:
-
Voriconazole reference standard and impurities
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium bisulfite (NaHSO₃)
-
Purified water (Milli-Q or equivalent)
2. Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is typically used.
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm) or equivalent.[3][4]
-
Mobile Phase: A mixture of 50 mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.[3][4] An alternative gradient method may use 0.05 M potassium dihydrogen phosphate (pH 2.5) and a mixture of acetonitrile and methanol.[5]
3. Forced Degradation (Stress Testing) Procedure: Voriconazole is subjected to various stress conditions to induce degradation.[3][5]
-
Acid Hydrolysis: The drug is treated with 0.5N HCl for 48 hours.[3]
-
Base Hydrolysis: The drug is treated with 0.5N NaOH for 48 hours.[3]
-
Oxidative Degradation: The drug is treated with 3.0% H₂O₂ for 48 hours.[3]
-
Thermal Degradation: The drug is subjected to heat at 60°C for 48 hours (water hydrolysis).[3]
-
Photolytic Degradation: The drug is exposed to UV light (254 nm) for 10 days.[3]
-
Reductive Stress (Deoxidization): The drug is treated with 3.0% NaHSO₃ for 10 days.[3]
4. Sample Preparation: After the specified exposure time, the stressed samples are neutralized (if necessary), diluted with the mobile phase to a suitable concentration (e.g., 50 µg/mL), and injected into the HPLC system.[3]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a forced degradation study, from stressing the API to calculating the mass balance.
Caption: A flowchart of the forced degradation and mass balance analysis process.
Performance Comparison: Degradation Profile & Mass Balance
The primary goal of a stability-indicating method is to separate the main drug peak from all degradation products. The mass balance calculation confirms the method's capability to detect all formed degradants. An acceptable mass balance is typically close to 100%, indicating that the decrease in the API's assay value is quantitatively matched by the sum of the impurities formed.[1][5]
The following table summarizes the results from a forced degradation study of Voriconazole, comparing its stability under different stress conditions.
| Stress Condition | Time | % Assay of Active Substance | % Mass Balance* | Remarks on Degradation |
| Acid Hydrolysis (0.5N HCl) | 48 h | 87.9% | 99.7% | Significant degradation observed.[3] |
| Base Hydrolysis (0.5N NaOH) | 48 h | Not specified | 99.7% | Significant degradation observed, often more than in acid.[3][5] |
| Oxidative (3.0% H₂O₂) | 48 h | Not specified | 99.7% | Degradation observed.[3] |
| Water Hydrolysis (Heat at 60°C) | 48 h | Not specified | 99.7% | Degradation observed.[3] |
| Photolytic (UV light at 254 nm) | 10 days | No degradation | ~100% | No degradation observed under these conditions.[3] |
| Deoxidization (3.0% NaHSO₃) | 10 days | No degradation | ~100% | No degradation observed.[3] |
*Mass Balance = (% Assay of active substance) + (% Sum of all impurities)[3][5]
Conclusion
The data consistently demonstrates that Voriconazole is susceptible to degradation under hydrolytic (acidic, basic, neutral) and oxidative conditions, while it remains stable under photolytic and reductive stress.[3][6] Validated HPLC methods have proven effective in separating Voriconazole from its degradation products, achieving a mass balance close to 100% (typically 99.0% to 99.7%).[3][5] This confirms the stability-indicating nature of these analytical procedures, making them suitable for routine quality control and stability testing of Voriconazole in pharmaceutical manufacturing.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Voriconazole EP Impurity D-d3
This document provides essential safety and logistical guidance for the proper disposal of Voriconazole EP impurity D-d3, tailored for research, scientific, and drug development professionals. The procedures outlined below are based on the known hazards of structurally similar compounds and general best practices for laboratory chemical waste management.
Essential Safety Information
Primary Hazards:
-
Acute Oral Toxicity: The compound is considered toxic if swallowed.
-
Long-Term Health Effects: It is suspected of causing cancer and may damage fertility or the unborn child.
-
Organ Damage: Repeated oral exposure may cause damage to the liver.
-
Environmental Hazard: The substance is very toxic to aquatic life, with long-lasting effects.
Quantitative Hazard Summary
The hazard classifications for the related compound Voriconazole-d3 are summarized below and should be applied when handling this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to the liver through prolonged or repeated exposure |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Detailed Disposal Protocol
This step-by-step protocol ensures the safe handling and disposal of this compound waste in a laboratory setting.
-
Risk Assessment & Preparation:
-
Before beginning work, conduct a risk assessment for the procedure.
-
Ensure a designated hazardous waste accumulation area is available.
-
Prepare all necessary waste containers and labels in advance.
-
-
Don Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice).
-
All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of dust particles.
-
-
Waste Segregation:
-
Solid Waste: Collect all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables such as weighing boats, pipette tips, and centrifuge tubes.
-
Contaminated PPE (e.g., gloves).
-
-
Place these items into a dedicated, robust, and sealable hazardous waste container labeled for solid chemical waste.
-
Liquid Waste: If the impurity is in a solvent, collect it in a separate, clearly labeled hazardous liquid waste container.
-
DO NOT dispose of this material down the drain, as it is very toxic to aquatic life.
-
-
Waste Container Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Signal Word: "Danger"
-
Hazard Pictograms: Skull and Crossbones, Health Hazard, Environment.
-
A list of the primary hazards (Toxic, Carcinogen, Reproductive Toxin, Environmental Hazard).
-
The date waste was first added (accumulation start date).
-
-
-
Temporary Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area that is inaccessible to unauthorized personnel.
-
Ensure it is stored away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow all institutional, local, and national regulations for the disposal of toxic and environmentally hazardous materials.
-
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Voriconazole EP impurity D-d3
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Voriconazole EP Impurity D-d3. The following procedures are based on safety data for the closely related compound, Voriconazole-d3, and established guidelines for managing cytotoxic and hazardous pharmaceutical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Classification
Voriconazole-d3 is classified with significant health hazards. Given the structural similarity, this compound should be handled as a substance with the potential for similar toxicological effects.
| Hazard Class | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to the liver through prolonged or repeated oral exposure. |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life. |
| Aquatic Hazard (Long-term) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous material.[1] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Usage |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested). | To prevent skin contact and absorption. Change gloves immediately if contaminated, torn, or every 3.5 hours during continuous use.[2] |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[2] | Protects skin and clothing from contamination. Must be changed immediately after a spill or contamination.[2] |
| Eye & Face Protection | Full-face shield or safety goggles worn with a fluid-resistant surgical mask.[2][3] | To protect against splashes, aerosols, and airborne particles. A full face shield is preferred when there is a risk of splashing.[2] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or N100 respirator.[2] | Required when there is a risk of generating and inhaling airborne powders or aerosols, such as when weighing or reconstituting the compound.[2] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To prevent the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Designated Area:
-
All handling of the solid compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[1]
-
Designate a specific area for handling and clearly label it with "Hazardous Compound Handling Area."
-
Ensure a spill kit appropriate for cytotoxic drugs is readily accessible.
2. Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), face mask, and eye protection/face shield.
3. Compound Handling (Weighing and Reconstitution):
-
When handling the solid powder, use techniques that minimize dust generation.[4]
-
If transferring powder, do so carefully within the containment unit.
-
For reconstitution, slowly add the solvent to the vial containing the solid to avoid splashing.
-
All contaminated labware (e.g., vials, pipette tips) must be treated as hazardous waste.[5]
4. Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination.
-
Remove outer gloves first, followed by the gown.
-
Remove shoe covers, eye protection, and mask.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.
| Waste Stream | Container Requirements | Disposal Procedure |
| Solid Waste | Puncture-resistant, leak-proof container clearly labeled "Hazardous Waste" and with the full chemical name.[5] | All contaminated solids (gloves, gowns, vials, pipette tips, etc.) must be placed in the designated hazardous waste container.[5] |
| Liquid Waste | Compatible, sealed, and clearly labeled container.[5] | Solutions containing this compound must be collected in a designated hazardous liquid waste container. Do not dispose of down the drain. [5] |
| Final Disposal | All waste must be segregated from non-hazardous trash and other chemical waste streams.[5] | The primary and recommended method for disposal is incineration by a licensed hazardous waste management company.[5] |
Emergency Procedures: Spills
In the event of a spill, prompt and safe cleanup is crucial.
-
Secure the Area: Immediately alert others and restrict access to the spill area.[3]
-
Don PPE: Wear full PPE as described above, including respiratory protection.[3][6]
-
Containment:
-
Cleanup:
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
